(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine
Description
BenchChem offers high-quality (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLLHILOPOQXRW-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to trans-(1R,2S)-2-(4-bromophenyl)cyclopropanamine hydrochloride: A Potent Inhibitor of Lysine-Specific Demethylase 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of epigenetic drug discovery, the targeted inhibition of histone-modifying enzymes has emerged as a promising therapeutic strategy for a multitude of diseases, most notably cancer. Among these enzymes, Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has garnered significant attention. LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme responsible for the demethylation of mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9). By modulating the methylation status of these key histone marks, LSD1 plays a critical role in the regulation of gene expression. Its overexpression has been correlated with poor prognosis in various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer, making it a compelling target for therapeutic intervention.[1][2][3]
This technical guide provides a comprehensive overview of trans-(1R,2S)-2-(4-bromophenyl)cyclopropanamine hydrochloride , a potent, irreversible inhibitor of LSD1. This compound belongs to the class of trans-2-phenylcyclopropylamine (tranylcypromine) analogues, which are known to covalently modify the FAD cofactor of LSD1.[4][5] The strategic incorporation of a bromine atom at the para-position of the phenyl ring enhances its inhibitory activity and provides a valuable tool for researchers studying the biological functions of LSD1 and for drug development professionals exploring novel epigenetic therapies.
This document will delve into the compound's physicochemical properties, provide a detailed (proposed) synthetic route, elucidate its mechanism of action, and present established protocols for its in-vitro and in-vivo evaluation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of trans-(1R,2S)-2-(4-bromophenyl)cyclopropanamine hydrochloride are summarized below.
| Property | Value | Source |
| Chemical Formula | C₉H₁₁BrClN | [4][6] |
| Molecular Weight | 248.55 g/mol | [6] |
| CAS Number | 1228092-84-9 | [4] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Stereochemistry | trans-(1R,2S) | [4][6] |
| IUPAC Name | (1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine hydrochloride | [6] |
| SMILES | N[C@H]1C1.Cl | [4][6] |
Synthesis and Characterization
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for trans-(1R,2S)-2-(4-bromophenyl)cyclopropanamine hydrochloride.
Experimental Protocol: Synthesis
Step 1: Synthesis of trans-2-(4-bromophenyl)cyclopropanecarboxylic acid
This key intermediate can be synthesized from 4-bromostyrene and ethyl diazoacetate via a cyclopropanation reaction, followed by hydrolysis of the resulting ester.[7][9]
-
To a solution of 4-bromostyrene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a rhodium(II) or copper(I) catalyst.
-
Slowly add ethyl diazoacetate to the reaction mixture at a controlled temperature. The diazo compound is hazardous and should be handled with extreme caution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Purify the resulting ethyl trans-2-(4-bromophenyl)cyclopropanecarboxylate by column chromatography.
-
Hydrolyze the ester to the carboxylic acid using a base such as sodium hydroxide in an alcohol/water mixture, followed by acidification.
Step 2: Curtius Rearrangement to form trans-2-(4-bromophenyl)cyclopropanamine
The Curtius rearrangement is a reliable method for converting a carboxylic acid to a primary amine with retention of configuration.[10][11][12][13][14]
-
Convert the carboxylic acid from Step 1 to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.
-
React the acyl chloride with sodium azide in a suitable solvent (e.g., acetone or toluene) to form the acyl azide. Acyl azides are potentially explosive and should be handled with care and not isolated if possible.
-
Gently heat the acyl azide solution to induce the Curtius rearrangement, forming the isocyanate.
-
Hydrolyze the isocyanate in situ by adding aqueous acid and heating to afford the racemic trans-2-(4-bromophenyl)cyclopropanamine.
Step 3: Chiral Resolution of the Enantiomers
Resolution of the racemic amine is crucial to obtain the desired (1R,2S) enantiomer. This is typically achieved by forming diastereomeric salts with a chiral acid.[15][16]
-
Dissolve the racemic amine in a suitable solvent (e.g., ethanol or methanol).
-
Add a solution of a chiral resolving agent, such as (+)-tartaric acid or a derivative, to the amine solution.
-
Allow the diastereomeric salts to crystallize. The salt of one enantiomer will typically be less soluble and precipitate out.
-
Isolate the crystals by filtration and recrystallize to enhance diastereomeric purity.
-
Liberate the free amine from the resolved salt by treatment with a base.
-
The absolute stereochemistry of the resolved amine should be confirmed by analytical techniques such as X-ray crystallography of the diastereomeric salt or by comparison to known standards.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the purified trans-(1R,2S)-2-(4-bromophenyl)cyclopropanamine in a suitable solvent such as diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Isolate the solid by filtration, wash with the solvent, and dry under vacuum to yield the final product.
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The characteristic signals for the cyclopropyl protons and the aromatic protons of the 4-bromophenyl group should be present.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the final product.
While specific spectra for the title compound are not publicly available, researchers should expect to see characteristic peaks corresponding to the protons on the cyclopropane ring (typically in the 1-3 ppm region in ¹H NMR) and the aromatic protons of the 4-bromophenyl group (in the 7-8 ppm region).
Mechanism of Action: LSD1 Inhibition
trans-(1R,2S)-2-(4-bromophenyl)cyclopropanamine hydrochloride acts as a mechanism-based, irreversible inhibitor of LSD1. Its mechanism of action is analogous to that of its parent compound, tranylcypromine.[4][5]
Caption: Mechanism of irreversible inhibition of LSD1 by trans-2-phenylcyclopropylamine analogues.
The inhibition process involves the following key steps:
-
Binding to the Active Site: The inhibitor binds to the active site of LSD1, in proximity to the FAD cofactor.
-
Oxidation: The amine group of the inhibitor undergoes a single-electron oxidation by the FAD cofactor.
-
Radical Formation and Ring Opening: This oxidation generates a radical cation intermediate, which leads to the homolytic cleavage of the cyclopropane ring.
-
Covalent Adduct Formation: The resulting reactive species forms a stable covalent bond with the N5 atom of the FAD cofactor, leading to the irreversible inactivation of the enzyme.[1][17]
The presence of the 4-bromophenyl group is thought to enhance the binding affinity and inhibitory potency of the compound through interactions with the hydrophobic pocket of the LSD1 active site.
In-Vitro and In-Vivo Evaluation
A series of well-established assays can be employed to characterize the inhibitory activity and biological effects of trans-(1R,2S)-2-(4-bromophenyl)cyclopropanamine hydrochloride.
In-Vitro Assays
1. LSD1 Inhibition Assay (Biochemical)
Several methods can be used to measure the direct inhibition of LSD1 enzymatic activity. A common and robust method is a horseradish peroxidase (HRP)-coupled assay that detects the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.
Protocol: HRP-Coupled Fluorometric Assay
-
Reagents: Recombinant human LSD1/CoREST complex, dimethylated H3K4 peptide substrate, horseradish peroxidase, and a fluorogenic HRP substrate (e.g., Amplex Red).
-
Procedure:
-
Incubate varying concentrations of the inhibitor with the LSD1 enzyme in an appropriate assay buffer.
-
Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.
-
After a set incubation period, add the HRP and fluorogenic substrate.
-
Measure the fluorescence intensity, which is proportional to the amount of H₂O₂ produced and thus to the LSD1 activity.
-
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
2. Selectivity Assays
To assess the selectivity of the inhibitor, similar enzymatic assays should be performed against related FAD-dependent enzymes, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).
3. Cellular Assay: Western Blot for Histone Methylation
This assay determines the ability of the inhibitor to increase histone methylation levels in a cellular context.[6][18][19][20][21]
Protocol: Western Blot Analysis
-
Cell Culture: Treat a relevant cancer cell line (e.g., an AML cell line like MV4-11) with increasing concentrations of the inhibitor for a specified time (e.g., 24-72 hours).
-
Histone Extraction: Isolate histones from the treated cells using an acid extraction protocol.
-
SDS-PAGE and Western Blot: Separate the histone proteins by SDS-PAGE, transfer them to a membrane, and probe with specific antibodies against H3K4me2 and total H3 (as a loading control).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative increase in H3K4me2 levels upon inhibitor treatment.
Caption: Experimental workflow for Western blot analysis of histone methylation.
In-Vivo Evaluation
Animal Models
To assess the in-vivo efficacy of the inhibitor, xenograft models are commonly used. For diseases like AML, immunodeficient mouse strains such as NOD/SCID or NSG™ are engrafted with human AML cell lines or patient-derived leukemia cells.[22][23][24][25]
Protocol: AML Xenograft Model
-
Engraftment: Inject human AML cells (e.g., MV4-11) intravenously or subcutaneously into immunodeficient mice.
-
Treatment: Once the leukemia is established (as monitored by bioluminescence imaging or peripheral blood analysis), begin treatment with the LSD1 inhibitor. The compound is typically administered orally or via intraperitoneal injection. A vehicle control group is essential.
-
Monitoring: Monitor tumor burden and animal health throughout the study.
-
Endpoint Analysis: At the end of the study, assess the therapeutic efficacy by comparing the tumor size, leukemia cell infiltration in various organs (e.g., bone marrow, spleen), and overall survival between the treated and control groups.
Safety and Handling
trans-(1R,2S)-2-(4-bromophenyl)cyclopropanamine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information. General handling guidelines include:
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses.
-
Ventilation: Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
trans-(1R,2S)-2-(4-bromophenyl)cyclopropanamine hydrochloride is a valuable chemical probe for studying the role of LSD1 in health and disease. Its potency and irreversible mechanism of action make it a powerful tool for elucidating the downstream consequences of LSD1 inhibition. The detailed protocols and background information provided in this guide are intended to facilitate its effective use by researchers in academia and industry. As the field of epigenetics continues to evolve, the development and characterization of selective chemical inhibitors like this one will be instrumental in translating our understanding of epigenetic regulation into novel therapeutic strategies.
References
-
Animal Models of Acute Myeloid Leukemia (AML) - Creative Animodel. (n.d.). Retrieved February 15, 2026, from [Link]
- Biochemistry. 2007 Apr 10;46(14):4408-16.
-
Patient-Derived Acute Myeloid Leukemia (AML) Models - The Jackson Laboratory. (n.d.). Retrieved February 15, 2026, from [Link]
- Biochemistry. 2007 Jul 10;46(27):8029-39.
-
Western Analysis of Histone Modifications (Aspergillus nidulans) - Bio-protocol. (n.d.). Retrieved February 15, 2026, from [Link]
-
Animal Models of Leukemia: Any closer to the real thing? - PMC. (2014, October 1). Retrieved February 15, 2026, from [Link]
- ChemMedChem. 2020 May 6;15(9):787-793.
-
Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. (2010, August 3). PubMed. Retrieved February 15, 2026, from [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC. (2020, December 1). Retrieved February 15, 2026, from [Link]
-
Western Blot (WB) Protocol - EpigenTek. (n.d.). Retrieved February 15, 2026, from [Link]
-
Tranylcypromine - StatPearls - NCBI Bookshelf. (2025, January 19). Retrieved February 15, 2026, from [Link]
-
The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PMC. (1993, November 1). Retrieved February 15, 2026, from [Link]
-
Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. (2019, September 5). ChemRxiv. Retrieved February 15, 2026, from [Link]
-
A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology. (2021, September 1). Retrieved February 15, 2026, from [Link]
-
Enantioselective synthesis of trans-aryl- and -heteroaryl-substituted cyclopropylboronates by copper(I)-catalyzed reactions of allylic phosphates with a diboron derivative. (2010, August 25). PubMed. Retrieved February 15, 2026, from [Link]
-
Pharmacokinetics of tranylcypromine in patients who are depressed: relationship to cardiovascular effects - PubMed. (1986, October 1). Retrieved February 15, 2026, from [Link]
-
Tranylcypromine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Protocol for histone acid extraction for Western blot - (Aug/22/2005 ). (2005, August 22). Protocol Online. Retrieved February 15, 2026, from [Link]
-
Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes | ChemRxiv. (2019, September 5). Retrieved February 15, 2026, from [Link]
-
Iadademstat | Oryzon. (n.d.). Retrieved February 15, 2026, from [Link]
-
The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PubMed Central. (2021, July 1). Retrieved February 15, 2026, from [Link]
-
Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. (2017, February 3). PubMed. Retrieved February 15, 2026, from [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC - NIH. (2017, March 1). Retrieved February 15, 2026, from [Link]
-
trans-2-Aryl-N,N-dipropylcyclopropylamines: Synthesis and Interactions with 5-HT1A Receptors | Journal of Medicinal Chemistry - ACS Publications. (1994, January 1). Retrieved February 15, 2026, from [Link]
- US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents. (n.d.).
-
ChIP-Seq Protocol (Snyder lab, Stanford University, 2012) - ENCODE. (2012). Retrieved February 15, 2026, from [Link]
-
New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. (2021, February 1). MDPI. Retrieved February 15, 2026, from [Link]
-
Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents - PubMed. (2001, October 1). Retrieved February 15, 2026, from [Link]
-
Syntheses of Biologically Active 2-Arylcyclopropylamines - Waseda University. (2017, March 15). Retrieved February 15, 2026, from [Link]
-
Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC. (2018, February 1). Retrieved February 15, 2026, from [Link]
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents. (n.d.).
-
and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers as conformationally restricted analogues of histamine - PubMed. (2002, March 8). Retrieved February 15, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. oryzon.com [oryzon.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone western blot protocol | Abcam [abcam.com]
- 7. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 8. Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of tranylcypromine in patients who are depressed: relationship to cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 17. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. epigentek.com [epigentek.com]
- 21. Protocol for histone acid extraction for Western blot - DNA Methylation, Histone and Chromatin Study [protocol-online.org]
- 22. Animal Models of Acute Myeloid Leukemia (AML) - Creative Animodel [creative-animodel.com]
- 23. Patient-Derived Acute Myeloid Leukemia Models [jax.org]
- 24. Animal Models of Leukemia: Any closer to the real thing? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pure.psu.edu [pure.psu.edu]
(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine molecular weight and formula
An In-Depth Technical Guide to (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine A Core Component for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine is a synthetically valuable chiral cyclopropylamine that has garnered significant interest in medicinal chemistry. Its rigid cyclopropane scaffold and specific stereochemistry make it a crucial building block for developing potent and selective therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and notable applications, with a particular focus on its role as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic target.
Core Molecular Attributes
The fundamental physicochemical properties of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine and its common hydrochloride salt form are summarized below. The free base is essential for many synthetic transformations, while the hydrochloride salt offers improved stability and handling characteristics.
| Property | Free Base | Hydrochloride Salt |
| Molecular Formula | C₉H₁₀BrN[1] | C₉H₁₁BrClN[2][3] |
| Molecular Weight | 212.09 g/mol [1] | 248.55 g/mol [2] |
| IUPAC Name | (1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine | (1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine hydrochloride[4] |
| CAS Number | 90561-75-4[1] | 1228092-84-9[2][3] |
| Canonical SMILES | C1C([C@H]1N)C2=CC=C(C=C2)Br | Cl.N[C@@H]1C[C@H]1C1=CC=C(Br)C=C1[4] |
| InChI Key | XQXNVLZRIWWINX-OULXEKPRSA-N[4] | XQXNVLZRIWWINX-OULXEKPRSA-N |
Synthesis and Stereochemical Control
The synthesis of trans-2-arylcyclopropylamines, such as the title compound, is a well-explored area of organic chemistry, driven by the prevalence of this motif in pharmaceuticals.[5] The key challenge lies in controlling the trans diastereoselectivity and, subsequently, the absolute stereochemistry of the two chiral centers.
General Synthetic Strategy: Cyclopropanation
A common and effective method for creating the cyclopropane ring involves the reaction of a styrene derivative with a diazoacetate, followed by subsequent chemical transformations. This process establishes the core bicyclic structure.
Caption: General synthetic route to 2-arylcyclopropylamines.
Protocol: Stereoselective Synthesis
Achieving the desired (1R,2S) stereochemistry requires a stereoselective approach. This is often accomplished through the use of chiral catalysts during the cyclopropanation step or by resolution of a racemic mixture. An illustrative protocol for synthesizing related trans-2-substituted-cyclopropylamines involves trapping an electrophilic zinc homoenolate with an amine followed by ring-closure.[5]
Step-by-Step Protocol (Conceptual):
-
Cyclopropanation: Reaction of 4-bromostyrene with ethyl diazoacetate in the presence of a rhodium or copper catalyst to form a mixture of cis and trans ethyl 2-(4-bromophenyl)cyclopropanecarboxylate.[6]
-
Isomerization: The ester mixture is treated with a base, such as sodium ethoxide, to isomerize the cis isomer to the thermodynamically more stable trans isomer, yielding a product that is predominantly trans.[6]
-
Hydrolysis: The trans-ester is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide, followed by acidic workup.
-
Chiral Resolution: The racemic trans-carboxylic acid is resolved using a chiral amine resolving agent (e.g., (R)-α-methylbenzylamine) to isolate the desired (1R,2R)-2-(4-bromophenyl)cyclopropanecarboxylic acid enantiomer.
-
Curtius Rearrangement: The enantiomerically pure carboxylic acid is converted to the final (1R,2S)-amine via a Curtius rearrangement. This involves conversion to an acyl azide (e.g., using diphenylphosphoryl azide, DPPA), which then thermally rearranges to an isocyanate, followed by hydrolysis to the target amine. The rearrangement proceeds with retention of stereochemistry at the C2 position.
Applications in Drug Development
The cyclopropane ring is a valuable "bioisostere" in drug design. Its unique conformational rigidity and electronic properties can enhance potency, modulate metabolic stability, and improve the overall pharmacokinetic profile of a drug candidate.[7][8]
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine is a key structural component of potent inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is an enzyme that plays a critical role in epigenetic regulation by removing methyl groups from histones, thereby influencing gene expression.[9] Overexpression of LSD1 is implicated in various cancers, making it a promising target for oncology drug development.
The cyclopropylamine moiety of these inhibitors mimics the protonated α-amino group of the natural substrate, lysine. It forms a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inhibition.
Caption: Mechanism of LSD1 inhibition.
The (1R,2S) stereochemistry is crucial for potent inhibitory activity, as it correctly orients the phenyl ring and the amine group within the active site of the enzyme for optimal interaction. The development of analogues based on this scaffold has led to the discovery of highly selective and effective LSD1 inhibitors for potential therapeutic use in conditions ranging from cancers to neurological disorders.[2][9]
Prodrug Strategies
The primary amine of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine provides a convenient handle for prodrug development. Prodrugs are inactive precursors that are converted into the active drug within the body. This approach can be used to improve solubility, increase oral bioavailability, or target specific tissues. For amine-containing drugs, common prodrug strategies include the formation of amides, carbamates, or Schiff bases that are enzymatically cleaved in vivo to release the active parent compound.
Conclusion
(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine is a molecule of significant strategic importance for medicinal chemistry and drug development. Its defined stereochemistry and rigid structure provide a robust platform for designing highly specific enzyme inhibitors, most notably for the epigenetic target LSD1. A thorough understanding of its synthesis, stereochemical control, and mechanism of action is essential for researchers aiming to leverage this powerful chemical scaffold in the creation of next-generation therapeutics.
References
-
AA Blocks. (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride. [Link]
-
ChemRxiv. Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]
-
ChemRxiv. Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]
-
ACS Publications. trans-2-Aryl-N,N-dipropylcyclopropylamines: Synthesis and Interactions with 5-HT1A Receptors. [Link]
- Google Patents. Method of synthesis of trans-2-phenylcyclopropylamine.
-
Semantic Scholar. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
-
PubChem. 2-(4-Bromophenyl)cyclopropan-1-amine. [Link]
-
Penn State University. New, simple and accessible method creates potency-increasing structure in drugs. [Link]
-
Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
-
National Center for Biotechnology Information. Cyclopropanamine Compounds and Use Thereof. [Link]
Sources
- 1. 2-(4-Bromophenyl)cyclopropan-1-amine | C9H10BrN | CID 21190524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aablocks.com [aablocks.com]
- 3. 1228092-84-9|(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. chemrxiv.org [chemrxiv.org]
- 6. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 7. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 9. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Chiral 2-(4-bromophenyl)cyclopropanamine Building Blocks: Synthesis, Characterization, and Application in Drug Discovery
Abstract
This technical guide provides an in-depth exploration of chiral 2-(4-bromophenyl)cyclopropanamine, a pivotal building block in modern medicinal chemistry. We will dissect the strategic importance of this scaffold, detail robust methodologies for its asymmetric synthesis and chiral resolution, and illuminate its application in the development of potent enzyme inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their therapeutic programs.
Introduction: The Strategic Value of the 2-Arylcyclopropylamine Scaffold
The 2-arylcyclopropylamine (ACPA) motif is a privileged scaffold in drug discovery, renowned for its unique combination of structural and electronic properties.[1] The cyclopropane ring, as a "bioisostere" of a phenyl ring or a constrained aliphatic chain, introduces conformational rigidity into a molecule, which can lead to enhanced binding affinity for a biological target and improved metabolic stability.[2][3] This rigidity reduces the entropic penalty upon binding to a receptor.[2][3] The amine functionality provides a key interaction point for hydrogen bonding and salt bridge formation, crucial for molecular recognition.
Specifically, the trans-2-(4-bromophenyl)cyclopropanamine enantiomers are of significant interest. The 4-bromophenyl group offers a site for further chemical modification via cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the exploration of a wide chemical space to optimize drug properties.[4] This building block is a cornerstone in the design of irreversible inhibitors for flavin-dependent enzymes, most notably Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[5][6] Tranylcypromine (trans-2-phenylcyclopropylamine), a well-known MAO inhibitor, serves as the parent compound for a new generation of therapeutics targeting LSD1, an enzyme implicated in various cancers.[7][8] The chiral nature of this scaffold is of paramount importance, as enantiomers often exhibit vastly different pharmacological and toxicological profiles.[9]
Asymmetric Synthesis of Chiral 2-(4-bromophenyl)cyclopropanamine
The synthesis of enantiomerically pure 2-(4-bromophenyl)cyclopropanamine can be broadly approached through two main strategies: asymmetric cyclopropanation followed by functional group manipulation, or resolution of a racemic mixture.
Strategy 1: Asymmetric Cyclopropanation of 4-Bromostyrene
This is the most elegant approach, aiming to set the desired stereochemistry during the formation of the cyclopropane ring. The general workflow involves the catalytic asymmetric cyclopropanation of 4-bromostyrene with a diazoacetate, followed by conversion of the resulting ester to the amine.
2.1.1. Key Experimental Protocol: Cobalt-Catalyzed Asymmetric Cyclopropanation
Chiral cobalt(II) porphyrin complexes have emerged as highly effective catalysts for the asymmetric cyclopropanation of styrenes, offering excellent diastereoselectivity (favoring the trans isomer) and high enantioselectivity.[10]
Step 1: Cyclopropanation
-
To a solution of 4-bromostyrene (1.0 eq) and the chiral cobalt(II) porphyrin catalyst (e.g., [Co(Porph*)], 0.5-1 mol%) in a suitable solvent (e.g., toluene) under an inert atmosphere, add ethyl diazoacetate (EDA) (1.1 eq) dropwise over several hours at room temperature.
-
The slow addition of EDA is crucial to minimize the formation of diethyl maleate and fumarate, which are common side products from the dimerization of the carbene intermediate.[10]
-
Upon completion (monitored by TLC or GC), the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield ethyl trans-2-(4-bromophenyl)cyclopropanecarboxylate.
-
Causality behind Experimental Choices: The use of a chiral D2-symmetric porphyrin ligand creates a well-defined chiral environment around the cobalt center.[10] This environment dictates the trajectory of the alkene approaching the metal-carbene intermediate, leading to high stereocontrol. Cobalt is particularly effective as it minimizes carbene dimerization compared to some other metals.[10]
Step 2: Hydrolysis
-
The purified ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH).
-
The reaction is heated to reflux and monitored until the ester is fully consumed.
-
After cooling, the ethanol is removed, and the aqueous solution is acidified with HCl to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.
Step 3: Curtius Rearrangement to Amine
-
The chiral carboxylic acid (1.0 eq) is dissolved in anhydrous toluene with triethylamine (1.1 eq).
-
Diphenylphosphoryl azide (DPPA) (1.1 eq) is added, and the mixture is stirred at room temperature.
-
tert-Butanol (excess) is added, and the mixture is heated to reflux until the reaction is complete, forming the Boc-protected amine.
-
The solvent is removed, and the crude product is purified.
Step 4: Deprotection
-
The Boc-protected amine is dissolved in a suitable solvent (e.g., dioxane or methanol).
-
A solution of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl) is added, and the mixture is stirred at room temperature.
-
The final hydrochloride salt of the chiral amine is typically isolated by precipitation and filtration.
Table 1: Representative Data for Asymmetric Cyclopropanation of Styrenes
| Catalyst System | Substrate | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (% ee, trans) | Reference |
|---|---|---|---|---|
| Chiral Co(II)-Porphyrin | Styrene | >98:2 | 98% | [10] |
| Engineered Myoglobin | Styrene | >99:1 | 99.9% | [11] |
| Chiral Fe(II)-Porphyrin | Styrene | 21:1 | 45% |[12] |
Strategy 2: Resolution of Racemic trans-2-(4-bromophenyl)cyclopropanamine
This classical approach involves the synthesis of the racemic amine, followed by separation of the enantiomers. This method is often practical for large-scale synthesis.[13]
2.2.1. Key Experimental Protocol: Resolution with Tartaric Acid
-
Racemate Synthesis: Prepare racemic trans-2-(4-bromophenyl)cyclopropanamine. A common route involves the cyclopropanation of 4-bromostyrene with ethyl diazoacetate using a non-chiral catalyst (e.g., Rh₂(OAc)₄), followed by hydrolysis and Curtius rearrangement as described in section 2.1.[14]
-
Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent, such as ethanol. In a separate flask, dissolve an enantiomerically pure resolving agent, such as (+)-tartaric acid (0.5 eq), in the same solvent, heating if necessary.[13][15]
-
Crystallization: Combine the two solutions. The diastereomeric salts will have different solubilities. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization of the less soluble diastereomer.[13]
-
Isolation and Liberation: Filter the crystals and wash with cold solvent. The enantiomerically enriched amine can be liberated by treating the salt with a base (e.g., NaOH solution) and extracting with an organic solvent. The other enantiomer can be recovered from the mother liquor.
-
Purity Assessment: The enantiomeric purity of the resolved amine should be determined by chiral HPLC (see Section 3). Multiple recrystallizations may be necessary to achieve high enantiomeric excess.[15]
-
Trustworthiness of the Protocol: This self-validating system relies on the fundamental principle that diastereomers have different physical properties.[13] The success of the separation is directly and easily measured by analyzing the enantiomeric purity of the final product. The choice of solvent is critical; the ideal solvent will maximize the solubility difference between the two diastereomeric salts.
Chiral Separation and Analysis: High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of 2-(4-bromophenyl)cyclopropanamine and for small-scale preparative separations.[4][16]
3.1. Analytical Method
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on a silica support) are highly effective for separating a wide range of chiral compounds, including aryl amines.[16]
-
Mobile Phase: The choice of mobile phase depends on the CSP.
-
Normal Phase: Typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol. A small amount of a basic additive (e.g., diethylamine) is often added to improve the peak shape of basic analytes like amines.
-
Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium bicarbonate) and an organic modifier like acetonitrile or methanol.
-
-
Detection: UV detection is suitable due to the presence of the bromophenyl chromophore (typically monitored around 220-254 nm).
3.2. Sample Protocol for Chiral HPLC Analysis
-
Column: Chiralpak® AD-H or similar amylose-based CSP.
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the amine in the mobile phase to a concentration of approximately 1 mg/mL.
-
Expected Outcome: Under these conditions, the two enantiomers of trans-2-(4-bromophenyl)cyclopropanamine should be well-resolved, allowing for accurate quantification of the enantiomeric excess (ee).
Applications in Medicinal Chemistry: Targeting LSD1
The primary application of chiral 2-(4-bromophenyl)cyclopropanamine is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1).[17] LSD1 is an enzyme that removes methyl groups from histones, thereby playing a critical role in epigenetic regulation.[5] Its overexpression is linked to various cancers, making it a compelling therapeutic target.[17]
The 2-arylcyclopropylamine scaffold acts as a mechanism-based irreversible inhibitor. The amine is oxidized by the FAD cofactor in the enzyme's active site, leading to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme.[5]
The 4-bromo position on the phenyl ring is a key handle for synthetic elaboration.[18] Medicinal chemists can use this point to attach various substituents to improve potency, selectivity against other amine oxidases (like MAO-A and MAO-B), and to fine-tune pharmacokinetic properties such as solubility, cell permeability, and metabolic stability.[19] For instance, derivatives of 4-bromo-2-phenylcyclopropylamine have been synthesized and shown to have potent LSD1 inhibitory activity.[2][18]
Table 2: Example LSD1 Inhibitory Activity
| Compound | Target | IC₅₀ or Kᵢ | Reference |
|---|---|---|---|
| Tranylcypromine (trans-2-phenylcyclopropylamine) | LSD1 | IC₅₀ < 2 µM | [8] |
| cis-4-Br-2,5-F₂-PCPA (S1024) | LSD1 | Kᵢ = 0.094 µM | [2][18] |
| cis-4-Br-2,5-F₂-PCPA (S1024) | LSD2 | Kᵢ = 8.4 µM |[2][18] |
Conclusion
Chiral 2-(4-bromophenyl)cyclopropanamine is a high-value building block for drug discovery professionals. Its unique structural features provide a robust platform for designing potent and selective enzyme inhibitors. A thorough understanding of the available asymmetric synthesis and chiral resolution methodologies is essential for accessing the enantiomerically pure material required for pharmaceutical development. As research into epigenetic targets like LSD1 continues to expand, the demand for versatile and strategically functionalized scaffolds such as this will undoubtedly grow, making it a critical tool in the arsenal of medicinal chemists.
References
- Woo, L. K., & Belani, J. D. (1998). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Inorganic Chemistry, 37(23), 5968-5973.
- Zhang, X. P., & Chen, Y. (2006). Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins.
- Chen, Y., Fields, K. B., & Zhang, X. P. (2004). Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt. Journal of the American Chemical Society, 126(45), 14718-14719.
- Copp, J., & Fasan, R. (2016). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity.
-
Woo, L. K., & Belani, J. D. (1998). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. ResearchGate. Available at: [Link]
-
Miyamura, S., Itami, K., & Yamaguchi, J. (2017). Syntheses of Biologically Active 2-Arylcyclopropylamines. ResearchGate. Available at: [Link]
- Gooden, D. M., Schmidt, M. G., & McCafferty, D. G. (2008). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 18(10), 3047-3051.
- BenchChem. (2025). A Technical Guide to the Synthesis and Characterization of Novel Tranylcypromine Analogs. BenchChem.
- Lee, S., & Kim, D. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Organic & Biomolecular Chemistry, 22(1), 108-113.
- Liu, Y., & Li, W. (2005). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 757-762.
- Suzuki, T., et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters, 13(9), 1461-1468.
-
PubChem. Tranylcypromine. National Center for Biotechnology Information. Available at: [Link]
- Wrona-Piotrowicz, A., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2-Type Substitution of Bromocyclopropanes. Molecules, 27(20), 7014.
-
Suzuki, T., et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters. Available at: [Link]
- Gooden, D. M., et al. (2008). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Scholars@Duke.
- Suzuki, T., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Medicinal Chemistry Letters, 13(5), 817-823.
- Google Patents. (1977). Method of synthesis of trans-2-phenylcyclopropylamine. Google Patents.
-
ResearchGate. (n.d.). General method for the synthesis of tranylcypromine. ResearchGate. Available at: [Link]
- Miyamura, S., Itami, K., & Yamaguchi, J. (2017). Syntheses of Biologically Active 2-Arylcyclopropylamines. Waseda University Repository.
- Wallentin, C. J., et al. (2016). A Stereoconvergent Cyclopropanation Reaction of Styrenes.
- Riley, T. N., & Brier, C. G. (1972). Absolute configuration of (+)- and (-)-trans-2-phenylcyclopropylamine hydrochloride. Journal of Medicinal Chemistry, 15(11), 1187-1188.
-
Guy Bertrand, et al. (2002). Stereoselectivity and Stereospecificity of Cyclopropanation Reactions with Stable (Phosphanyl)(silyl)carbenes. ResearchGate. Available at: [Link]
- Wikipedia. (n.d.). Tranylcypromine. Wikipedia.
- Kim, M. J., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.
- LibreTexts Chemistry. (2023). Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- Phenomenex. (n.d.).
- Gierczyk, B., et al. (2021).
- LibreTexts Chemistry. (2023). Resolution of Racemic Mixtures. Chemistry LibreTexts.
- Harada, N. (2018).
- T. K. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8713-8756.
- Cheeseman, M., et al. (2005). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020).
- Vankawala, S., et al. (2011). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Molecules, 16(7), 5948-5958.
- Cao, T., et al. (2021). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. Molecules, 26(24), 7545.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
- Werz, D. B., & Ghorai, M. K. (2018). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry, 16(44), 8435-8449.
-
ResearchGate. (n.d.). Kinetic resolution of racemic amines. ResearchGate. Available at: [Link]
- Tius, M. A. (2005). Asymmetric Nazarov Cyclizations. Accounts of Chemical Research, 38(8), 647-656.
- Researcher.Life. (2014).
- Nomura, K., Oshima, S., & Matsubara, S. (2004). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Chemistry Letters, 33(7), 842-843.
- Thomson, R. J., & Micalizio, G. C. (2008). Parallel Kinetic Resolution Approach to the Cyathane and Cyanthiwigin Diterpenes Using a Cyclopropanation/Cope Rearrangement. Journal of the American Chemical Society, 130(49), 16482-16483.
- Trost, B. M., & Sial, R. J. (2021). Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes. Journal of the American Chemical Society, 143(25), 9481-9487.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 9. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [dr.lib.iastate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stereochemical Divergence in 4-Bromophenyl Cyclopropylamine (4-Br-PCPA)
Executive Summary: The Stereochemical Switch
In the development of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors, the scaffold trans-2-(4-bromophenyl)cyclopropan-1-amine (4-Br-PCPA) serves as a critical pharmacophore. While both the (1R,2S) and (1S,2R) isomers share identical physicochemical properties in an achiral environment, their biological trajectories diverge radically upon interaction with the flavin adenine dinucleotide (FAD) cofactor.
-
The (1R,2S) Enantiomer: Generally designated as the eutomer for LSD1 inhibition. It aligns optimally within the large hydrophobic binding cleft of LSD1, facilitating a mechanism-based inactivation via N5-adduct formation with FAD.
-
The (1S,2R) Enantiomer: Often acts as the distomer for LSD1 selectivity. It historically shows higher affinity for Monoamine Oxidases (MAO-A/B), leading to off-target CNS effects (e.g., hypertensive crisis) which drug developers actively seek to avoid in oncology indications.
This guide dissects the structural, mechanistic, and synthetic differences required to manipulate these enantiomers effectively.
Structural & Mechanistic Basis[1][2][3][4]
The Geometry of Inhibition
Both isomers are trans-disubstituted cyclopropanes. The rigidity of the cyclopropane ring locks the amine and the 4-bromophenyl group into a fixed vector.
-
Configuration: Trans (The amine and phenyl ring are on opposite faces of the ring).
-
Chiral Centers: C1 (amine-bearing) and C2 (phenyl-bearing).
Mechanism of Action: Suicide Inhibition
These molecules are mechanism-based inactivators . They do not bind passively; they undergo catalytic oxidation by the enzyme, generating a radical intermediate that covalently modifies the FAD cofactor.
The Divergent Pathways
The stereochemistry dictates how the ring opens and which atom of the FAD cofactor is attacked.
-
LSD1 Pathway ((1R,2S)-Preferred): The (1R,2S) geometry positions the phenyl ring into the "substrate-like" hydrophobic sub-pocket of LSD1. Upon single-electron transfer (SET), the cyclopropyl ring opens, and the resulting radical attacks the N5 atom of the FAD isoalloxazine ring. This forms a stable adduct, permanently disabling the demethylase.
-
MAO Pathway ((1S,2R)-Preferred): The (1S,2R) geometry is sterically restricted in the LSD1 pocket but fits the tighter MAO active site. It often leads to attack on the C4a position of FAD or forms a distinct N5 adduct that correlates with MAO inhibition.
Figure 1: Bifurcation of mechanism based on stereochemical configuration. The (1R,2S) isomer favors the LSD1-specific inactivation pathway.
Pharmacological Data Summary
The following table summarizes the general trends observed in Tranylcypromine (PCPA) derivatives, specifically the 4-bromo analogs.
| Feature | (1R, 2S) Isomer | (1S, 2R) Isomer | Clinical Implication |
| LSD1 Potency (IC50) | High (< 100 nM typical) | Moderate to Low | (1R,2S) is the preferred scaffold for oncology. |
| MAO-A/B Potency | Reduced | High | (1S,2R) carries risk of tyramine pressor response. |
| Selectivity (LSD1/MAO) | High (> 50-fold) | Low | Critical for therapeutic index. |
| FAD Adduct | Predominantly N5-alkyl | Mixed / C4a | Defines reversibility and kinetics. |
| Binding Mode | Phenyl fills hydrophobic cleft | Steric clash in LSD1 cleft | Explains the potency gap. |
Note: Data represents consensus from SAR studies on PCPA derivatives [1, 2].
Synthesis & Chiral Resolution Protocol
To obtain high-purity enantiomers, a robust synthesis followed by resolution is required. We utilize a Curtius Rearrangement route followed by Diastereomeric Salt Crystallization .
Synthetic Workflow
-
Starting Material: trans-4-bromocinnamic acid.
-
Cyclopropanation: Reaction with ethyl diazoacetate (or similar carbene source) to form the ester.
-
Hydrolysis & Curtius: Conversion of the ester to the acid, then the acyl azide, followed by thermal rearrangement to the isocyanate and hydrolysis to the amine.
Resolution Protocol (Self-Validating)
Objective: Separate the racemic trans-4-Br-PCPA into (1R,2S) and (1S,2R).
Reagents:
-
Racemic trans-2-(4-bromophenyl)cyclopropan-1-amine (10 g, ~47 mmol).
-
Resolving Agent: (S)-(+)-Mandelic acid (or L-Tartaric acid, depending on specific crystallization kinetics). Note: Mandelic acid often yields sharper crystals for phenylcyclopropylamines.
-
Solvent: Ethanol/Water (9:1).
Step-by-Step Methodology:
-
Salt Formation: Dissolve 10g racemate in 50 mL hot Ethanol. Add 1 equivalent of (S)-(+)-Mandelic acid dissolved in hot Ethanol.
-
Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C for 12 hours. The diastereomeric salt of the (1R,2S)-amine typically crystallizes first (verify via rotation).
-
Filtration: Filter the white solid.
-
Solid Phase: Enriched (1R,2S)-amine salt.
-
Mother Liquor: Enriched (1S,2R)-amine salt.[1]
-
-
Recrystallization: Redissolve the solid in minimal hot EtOH/H2O and recrystallize until constant melting point is achieved.
-
Free Basing: Treat the purified salt with 1M NaOH and extract with Dichloromethane (DCM) to yield the free amine.
-
Validation: Check Optical Rotation (
) and Enantiomeric Excess (ee).
Figure 2: Resolution workflow for isolating the LSD1-active (1R,2S) enantiomer.
Analytical Validation (QC)
Trustworthiness in data requires rigorous QC. You cannot rely on optical rotation alone.
Chiral HPLC Method
-
Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Result: Baseline separation of enantiomers. The (1R,2S) and (1S,2R) peaks should be integrated to calculate Enantiomeric Excess (ee).
-
Formula:
-
Absolute Configuration Assignment
To definitively prove you have the (1R,2S) isomer:
-
X-Ray Crystallography: Grow a single crystal of the hydrochloride salt. The heavy Bromine atom facilitates anomalous dispersion phasing.
-
Literature Comparison: Compare
with reported values for known analogs (e.g., GSK2879552 intermediates) [3].
References
-
Ueda, R. et al. (2014). Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates.[2] Bioorganic & Medicinal Chemistry Letters. Link
-
Mould, D.P. et al. (2017). Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors.[3][1][4][5] European Journal of Medicinal Chemistry. Link
-
Vianello, P. et al. (2016). Discovery of a Novel Series of Potent and Selective LSD1 Inhibitors.[3][4][6] Journal of Medicinal Chemistry. Link
-
Takagi, M. et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2.[7] ACS Medicinal Chemistry Letters. Link
Sources
- 1. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of histone demethylase LSD1 and tranylcypromine at 2.25 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Cyclopropylamine Scaffold
(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine, a chiral molecule with the PubChem Compound Identification (CID) of 21190524[1], represents a critical building block in medicinal chemistry and drug development. Its rigid cyclopropane core, coupled with the specific stereochemistry and the presence of a bromine-substituted phenyl ring, imparts unique pharmacological properties. This compound is a close analog of tranylcypromine, a well-known monoamine oxidase (MAO) inhibitor. More recently, this structural motif has gained significant attention as a key intermediate in the synthesis of potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a crucial epigenetic regulator implicated in various cancers. The precise stereochemical arrangement of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine is often essential for its biological activity, making its stereoselective synthesis and chiral analysis paramount. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role in the development of next-generation therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine is fundamental for its application in synthesis and drug design. The table below summarizes key computed and, where available, experimental data for the parent compound.
| Property | Value | Source |
| PubChem CID | 21190524 | [1] |
| Molecular Formula | C₉H₁₀BrN | [1] |
| Molecular Weight | 212.09 g/mol | [1] |
| CAS Number (HCl salt) | 1228092-84-9 | [2] |
| Appearance | Solid (predicted) | |
| XLogP3 | 2.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 210.99966 Da | [1] |
| Monoisotopic Mass | 210.99966 Da | [1] |
Stereoselective Synthesis: A Critical Pathway
The biological activity of 2-arylcyclopropylamines is highly dependent on their stereochemistry. The synthesis of enantiomerically pure (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine is therefore a crucial step in its utilization for drug discovery. A common and effective strategy involves an asymmetric cyclopropanation reaction followed by a Curtius rearrangement, which preserves the stereochemistry of the cyclopropane ring.
Experimental Protocol: Stereoselective Synthesis
This protocol outlines a representative, multi-step synthesis adapted from established methodologies for creating chiral cyclopropylamines.
Step 1: Asymmetric Cyclopropanation of 4-Bromostyrene
The first step involves the enantioselective reaction between 4-bromostyrene and a diazoacetate, catalyzed by a chiral rhodium or copper complex to form the corresponding cyclopropanecarboxylate ester with high diastereoselectivity and enantioselectivity.
-
Materials: 4-Bromostyrene, ethyl diazoacetate (EDA), chiral catalyst (e.g., a chiral dirhodium carboxylate), anhydrous dichloromethane (DCM).
-
Procedure:
-
To a solution of the chiral catalyst in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add 4-bromostyrene.
-
Cool the reaction mixture to the optimized temperature (typically between 0 °C and room temperature).
-
Slowly add a solution of ethyl diazoacetate in anhydrous DCM to the reaction mixture over several hours using a syringe pump to control the rate of addition and minimize the formation of diazo coupling byproducts.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched ethyl (1R,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylate.
-
Step 2: Saponification of the Ester
The resulting ester is then hydrolyzed to the corresponding carboxylic acid.
-
Materials: Ethyl (1R,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylate, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), tetrahydrofuran (THF), water.
-
Procedure:
-
Dissolve the cyclopropyl ester in a mixture of THF and water.
-
Add an excess of LiOH or NaOH and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to protonate the carboxylate.
-
Extract the carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (1R,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid.
-
Step 3: Curtius Rearrangement
The carboxylic acid is converted to the corresponding amine via a Curtius rearrangement. This reaction proceeds with retention of configuration at the migrating carbon.
-
Materials: (1R,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid, diphenylphosphoryl azide (DPPA), triethylamine (TEA), anhydrous toluene, tert-butanol.
-
Procedure:
-
Dissolve the carboxylic acid in anhydrous toluene and add triethylamine.
-
Add diphenylphosphoryl azide and heat the mixture to reflux. The acyl azide formed in situ will rearrange to the isocyanate.
-
After the rearrangement is complete (monitored by IR spectroscopy by observing the disappearance of the azide peak and the appearance of the isocyanate peak), add tert-butanol to trap the isocyanate as its Boc-protected amine.
-
Continue to heat the reaction mixture until the formation of the Boc-protected amine is complete.
-
Cool the reaction mixture and purify the Boc-protected amine by flash column chromatography.
-
Step 4: Deprotection of the Amine
The final step is the removal of the Boc protecting group to yield the desired primary amine.
-
Materials: Boc-protected (1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to obtain the free amine, or used directly as the salt.
-
Synthetic Workflow Diagram
Caption: Stereoselective synthesis of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine.
Analytical Methods for Chiral Purity Determination
Ensuring the enantiomeric purity of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine is critical for its use in drug development. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
Experimental Protocol: Chiral HPLC
This protocol provides a general framework for developing a chiral HPLC method for the separation of 2-arylcyclopropylamine enantiomers. Method optimization will be required for baseline separation.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column is often a good starting point. Examples include columns with cellulose or amylose derivatives coated on a silica support (e.g., Chiralcel® or Chiralpak® series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., diethylamine or trifluoroacetic acid for acidic compounds) to the mobile phase can improve peak shape and resolution.
-
Procedure:
-
Prepare a standard solution of the racemic 2-(4-bromophenyl)cyclopropan-1-amine and a sample of the synthesized (1R,2S)-enantiomer in the mobile phase.
-
Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers and to assess the initial separation.
-
Optimize the mobile phase composition (the ratio of hexane to alcohol and the concentration of the amine modifier) to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.
-
Inject the synthesized sample to determine its enantiomeric purity by comparing the peak areas of the two enantiomers.
-
The enantiomeric excess (% ee) can be calculated using the formula: % ee = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.
-
Chiral HPLC Workflow Diagram
Caption: Workflow for chiral purity determination by HPLC.
Role in Drug Discovery: A Potent Scaffold for LSD1 Inhibition
The primary interest in (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine within the drug discovery community stems from its utility as a precursor for potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is an enzyme that plays a critical role in regulating gene expression through the demethylation of histone proteins. Overexpression of LSD1 has been linked to the development and progression of various cancers, making it an attractive therapeutic target.
The cyclopropylamine moiety of tranylcypromine and its analogues, including the title compound, is known to form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of LSD1, leading to irreversible inhibition of the enzyme. The stereochemistry of the cyclopropylamine is crucial for optimal binding and inhibitory activity. Studies have shown that the (1R,2S) configuration often exhibits superior potency against LSD1 compared to other stereoisomers.[3]
The 4-bromophenyl group serves as a versatile handle for further chemical modification through cross-coupling reactions (e.g., Suzuki or Sonogashira coupling). This allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) and to optimize the inhibitor's potency, selectivity, and pharmacokinetic properties.
Mechanism of LSD1 Inhibition
Caption: Covalent inhibition of LSD1 by a cyclopropylamine derivative.
Conclusion
(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine is a valuable and versatile chiral building block with significant applications in modern drug discovery. Its stereospecific synthesis and rigorous analytical characterization are essential for its effective use. The insights provided in this technical guide regarding its synthesis, properties, and role as a precursor to potent LSD1 inhibitors are intended to support researchers and scientists in the development of novel therapeutics for oncology and other diseases. The continued exploration of this and related chiral cyclopropylamine scaffolds holds great promise for the future of medicine.
References
-
PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. National Center for Biotechnology Information. [Link][4]
-
PubChem. 2-(4-Bromophenyl)cyclopropan-1-amine. National Center for Biotechnology Information. [Link][1]
-
AA Blocks. (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride. [Link][2]
-
Suzuki, T., et al. (2014). Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates. Computational and Structural Biotechnology Journal, 9, e201402002. [Link][3]
-
Organic Syntheses. PREPARATION OF N-(1-(4-BROMOPHENYL)VINYL)ACETAMIDE. [Link][5]
-
TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). [Link][6]
-
American Elements. 1-(4-Bromophenyl)cyclopropanamine. [Link][7]
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link][8]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link][9]
-
ResearchGate. Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors. [Link][11]
-
ResearchGate. An Expedient and Practical Method for the Synthesis of A Diverse Series of Cyclopropane α-Amino Acids and Amines. [Link][12]
Sources
- 1. 2-(4-Bromophenyl)cyclopropan-1-amine | C9H10BrN | CID 21190524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aablocks.com [aablocks.com]
- 3. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tsijournals.com [tsijournals.com]
- 7. americanelements.com [americanelements.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
synthesis of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine from styrene
Application Note: High-Fidelity Asymmetric Synthesis of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine
Executive Summary
This application note details the scalable, asymmetric synthesis of (1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine , a privileged pharmacophore in the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors and a versatile intermediate for cross-coupling reactions.
While the prompt references "styrene" as the origin, direct bromination of styrene lacks the necessary regiocontrol for pharmaceutical standards. Therefore, this protocol utilizes 4-bromostyrene as the critical starting material (readily derived from 4-bromobenzaldehyde or commercially sourced) to ensure structural integrity. The synthesis employs a Rh(II)-catalyzed asymmetric cyclopropanation followed by a Curtius rearrangement , selected for its superior safety profile and stereochemical fidelity compared to Hofmann degradations.
Strategic Analysis & Retrosynthesis
The (1R,2S) configuration represents the trans-isomer. Achieving this stereocenter requires a catalyst system that suppresses the thermodynamic cis-product and induces the correct absolute configuration.
-
Challenge: Controlling diastereoselectivity (trans vs. cis) and enantioselectivity (1R,2S vs. 1S,2R).
-
Solution: Utilization of Davies’ dirhodium prolinate catalysts, specifically
, which effectively blocks the cis-approach and directs the carbene transfer to the trans-trajectory via steric bulk.
Synthetic Pathway:
-
Asymmetric Cyclopropanation: 4-Bromostyrene + Ethyl Diazoacetate (EDA)
Chiral Ester. -
Saponification: Chiral Ester
Chiral Acid. -
Curtius Rearrangement: Chiral Acid
Isocyanate Boc-Amine Free Amine Salt.
Experimental Protocol
Phase 1: Asymmetric Cyclopropanation
Objective: Synthesis of Ethyl (1R,2S)-2-(4-bromophenyl)cyclopropanecarboxylate.
Reagents & Materials:
-
Substrate: 4-Bromostyrene (1.0 equiv)
-
Carbene Source: Ethyl Diazoacetate (EDA) (1.2 equiv) - Caution: Potentially explosive.
-
Catalyst:
(0.5 - 1.0 mol%) -
Solvent: Anhydrous Hexane or Dichloromethane (DCM)
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried Schlenk flask under
, dissolve (1 mol%) in anhydrous hexane (0.1 M relative to styrene). -
Substrate Addition: Add 4-bromostyrene (1.0 equiv) to the catalyst solution. Cool the mixture to -78°C if using DCM, or maintain at room temperature for hexane (hexane often enhances trans-selectivity via solubility effects).
-
Controlled Addition (Critical): Dissolve EDA (1.2 equiv) in hexane. Using a syringe pump, add the EDA solution very slowly over 4–6 hours.
-
Expert Insight: Rapid addition leads to EDA dimerization (diethyl fumarate/maleate formation), poisoning the reaction and lowering yield. The "starvation kinetics" method ensures the metal-carbene reacts with the styrene, not another EDA molecule.
-
-
Workup: Once gas evolution ceases and TLC indicates consumption of styrene, concentrate the solvent in vacuo.
-
Purification: Purify via silica gel flash chromatography (Hexane/EtOAc 95:5).
-
Target: The trans-isomer elutes after the cis-isomer in most non-polar systems.
-
Validation: Verify trans-geometry via
NMR (coupling constant Hz for trans, vs. 8-9 Hz for cis).
-
Phase 2: Hydrolysis & Curtius Rearrangement
Objective: Conversion of the ester to the primary amine hydrochloride.
Reagents:
-
Lithium Hydroxide (LiOH), Diphenylphosphoryl azide (DPPA), Triethylamine (
), tert-Butanol ( ), HCl in Dioxane.
Step-by-Step Workflow:
-
Saponification: Dissolve the chiral ester in THF/MeOH/H2O (3:1:1). Add LiOH (3.0 equiv). Stir at 50°C until the ester is consumed. Acidify with 1M HCl to pH 2, extract with EtOAc, and concentrate to yield the (1R,2S)-carboxylic acid .
-
One-Pot Curtius (Boc-Protection):
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous Toluene.
-
Add
(1.5 equiv) and DPPA (1.1 equiv). -
Activation: Stir at RT for 30 mins, then heat to 80°C for 1 hour. (Observe
evolution; formation of isocyanate). -
Trapping: Add excess anhydrous
(5.0 equiv) and reflux for 4–6 hours. -
Why this path? Trapping with alcohol to form the Boc-carbamate is chemically cleaner than aqueous workup of the isocyanate, which can lead to urea byproducts.
-
-
Deprotection:
-
Isolate the Boc-intermediate via short silica plug.
-
Dissolve in minimal DCM and add 4M HCl in Dioxane (5 equiv). Stir for 2 hours.
-
Precipitate the product by adding diethyl ether. Filter the white solid.
-
Final Product: (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride.[1][2]
Data Presentation & Quality Control
Table 1: Process Parameters & Troubleshooting
| Parameter | Specification | Troubleshooting / Rationale |
| EDA Addition Rate | > 4 hours | If yield is low (<50%), slow addition further to prevent carbene dimerization. |
| Catalyst Load | 0.5 - 1.0 mol% | If reaction stalls, add fresh catalyst (0.2 mol%). Catalyst death can occur via oxidation. |
| Diastereomeric Ratio (dr) | > 20:1 (trans:cis) | If cis content is high, lower reaction temperature (-40°C to -78°C). |
| Enantiomeric Excess (ee) | > 90% | Verify using Chiral HPLC (e.g., Chiralcel OD-H column). Recrystallize salt if ee < 98%. |
Self-Validating Analytical Checkpoints:
-
IR Spectroscopy (Step 2): Disappearance of the Acid -OH stretch (3000-2500
) and appearance of the Isocyanate -N=C=O stretch (~2270 ) confirms Curtius initiation. -
NMR (Final Product): Look for the diagnostic cyclopropane protons. The benzylic proton (
) typically appears around 2.0–2.5 ppm as a multiplet. -
Chiral HPLC: Must be performed on the Boc-protected intermediate or the final amine (derivatized) to confirm (1R,2S) vs (1S,2R) ratio.
Mechanistic Visualization
The following diagrams illustrate the synthetic flow and the stereochemical induction model.
Figure 1: Synthetic workflow from 4-bromostyrene to the target amine via Rh-catalyzed cyclopropanation and Curtius rearrangement.
Figure 2: Stereochemical rationale. The bulky arylsulfonylprolinate ligands of the catalyst enforce the trans-trajectory.
References
-
Davies, H. M. L., & Manning, J. R. (2008). "Catalytic Enantioselective C–H Functionalization by Means of Carbene Transfer." Nature, 451, 417–424.
-
Denton, J. R., & Davies, H. M. L. (2009). "Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes." Organic Letters, 11(3), 787-790. (Demonstrates Rh-DOSP utility in styrene cyclopropanation).
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203–6205.
-
Malinge, J., et al. (2011). "Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors." Bioorganic & Medicinal Chemistry, 19(9), 2815-2822. (Specific application to the bromophenyl analog).
Sources
Application Notes and Protocols for the Enantioselective Cyclopropanation of 4-Bromostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Cyclopropanes and the Synthetic Challenge of 4-Bromostyrene
Chiral cyclopropanes are privileged structural motifs in a myriad of biologically active molecules, natural products, and pharmaceutical agents. Their inherent ring strain and stereodefined three-dimensional architecture offer unique conformational constraints and metabolic stability, making them highly sought-after building blocks in medicinal chemistry and drug development. The 4-bromophenyl substituent, in particular, serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling the rapid diversification of molecular scaffolds.
However, the construction of enantiomerically pure cyclopropanes from prochiral olefins such as 4-bromostyrene presents a significant synthetic challenge. The key to success lies in the development of robust and highly selective catalytic protocols that can effectively control the stereochemical outcome of the cyclopropanation reaction. This guide provides an in-depth overview of established and cutting-edge enantioselective cyclopropanation protocols applicable to 4-bromostyrene, with a focus on practical, field-proven methodologies. We will delve into the mechanistic underpinnings of each catalytic system, offering detailed experimental procedures and comparative data to aid researchers in selecting the optimal method for their specific synthetic needs.
Copper-Catalyzed Enantioselective Cyclopropanation: The Power of Chiral Bis(oxazoline) Ligands
Copper catalysis, particularly with chiral bis(oxazoline) (BOX) ligands, represents a cornerstone of asymmetric cyclopropanation.[1] The readily available nature of both the copper source and the modular BOX ligands has led to their widespread adoption. The mechanism of this transformation is believed to proceed through the formation of a copper-carbene intermediate, which then undergoes a concerted, albeit asynchronous, addition to the alkene.[2] The chiral environment created by the BOX ligand around the copper center dictates the facial selectivity of the carbene transfer, leading to high levels of enantioselectivity.
Mechanistic Pathway of Copper-Catalyzed Cyclopropanation
Sources
Application Note: Strategic Synthesis of Tranylcypromine Analogs via the 4-Bromo Intermediate
Executive Summary & Scientific Rationale
Tranylcypromine (TCP, trans-2-phenylcyclopropylamine) is a privileged scaffold in medicinal chemistry.[1] Originally a non-selective monoamine oxidase (MAO) inhibitor, it has gained renewed significance as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) , a critical epigenetic target in acute myeloid leukemia (AML) and small-cell lung cancer.
While TCP itself lacks selectivity, substitution at the para-position of the phenyl ring dramatically enhances LSD1 specificity and potency. The 4-bromo-trans-2-phenylcyclopropylamine derivative serves as the ideal "divergent intermediate." The bromine handle allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to generate extensive libraries of biaryl and heterobiaryl analogs.
This guide details the robust "Protect-Couple-Deprotect" strategy for synthesizing these analogs, ensuring high enantiomeric fidelity and chemical yield.
Strategic Workflow
The synthesis relies on a modular approach. Direct coupling on the free amine is discouraged due to potential catalyst poisoning by the primary amine and competitive N-arylation. We utilize an N-Boc protection strategy to maximize chemoselectivity.
Figure 1: Modular synthetic pathway from commodity starting materials to functionalized LSD1 inhibitors.
Module 1: Preparation of the Reactive Scaffold
Note: If starting with commercially available 4-bromo-trans-2-phenylcyclopropylamine hydrochloride, skip to Step 1.2.
Synthesis of the Core (Summary)
The most scalable route involves the Rhodium-catalyzed cyclopropanation of 4-bromostyrene with ethyl diazoacetate, followed by hydrolysis and a Curtius rearrangement.
-
Critical Parameter: The cyclopropanation yields a mixture of cis and trans esters. The trans-isomer is thermodynamically preferred but must be separated via column chromatography or fractional crystallization of the acid intermediate to ensure the correct stereochemistry for LSD1 binding.
Protection (N-Boc Formation)
Objective: Mask the primary amine to prevent Pd-catalyst coordination.
-
Reagents: 4-bromo-trans-2-phenylcyclopropylamine HCl (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv), Triethylamine (TEA, 2.5 equiv), Dichloromethane (DCM).
-
Protocol:
-
Suspend the amine salt in DCM (0.1 M) at 0°C.
-
Add TEA dropwise. The suspension should clear.
-
Add Boc₂O (dissolved in minimal DCM) dropwise.
-
Warm to Room Temperature (RT) and stir for 4 hours.
-
Validation: TLC (Hexane/EtOAc 4:1) should show disappearance of the baseline amine spot and appearance of a non-polar spot (Rf ~0.5).
-
Workup: Wash with 1M HCl, then Brine. Dry over Na₂SO₄.[2] Concentrate to yield N-Boc-4-bromo-TCP as a white solid.
-
Module 2: Palladium-Catalyzed Diversification (Suzuki-Miyaura)
This is the core diversification step. The protocol below is optimized for biaryl coupling, the most common modification for LSD1 inhibitors (e.g., 4'-biphenyl analogs).
Reaction Setup
Standard Conditions: Pd(dppf)Cl₂[3] · DCM / K₂CO₃ / 1,4-Dioxane:Water.
| Component | Equivalents | Role | Notes |
| N-Boc-4-Br-TCP | 1.0 | Electrophile | The scaffold prepared in Module 1. |
| Aryl Boronic Acid | 1.5 | Nucleophile | Excess ensures complete consumption of the bromide. |
| Pd(dppf)Cl₂ · DCM | 0.05 (5 mol%) | Catalyst | Robust against air/moisture; prevents defluorination of sensitive substrates. |
| K₂CO₃ (2M aq) | 3.0 | Base | Activates the boronic acid (transmetallation). |
| 1,4-Dioxane | [0.1 M] | Solvent | Miscible with water; high boiling point. |
Step-by-Step Protocol
-
Degassing (Crucial): In a reaction vial, combine the N-Boc-4-Br-TCP, Aryl Boronic Acid, and solid Catalyst. Cap the vial. Evacuate and backfill with Nitrogen (x3).
-
Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.
-
-
Solvent Addition: Syringe in degassed 1,4-Dioxane and degassed 2M K₂CO₃ solution.
-
Thermal Activation: Heat the mixture to 90°C for 12–16 hours.
-
Monitoring: Monitor by LC-MS.[3] Look for the mass of [Product + Na]⁺ or [Product - Boc + H]⁺ (Boc groups are labile in MS sources).
-
-
Workup:
Troubleshooting Decision Tree
Figure 2: Optimization logic for stalling Suzuki couplings.
Module 3: Deprotection and Salt Formation
The final step unmasks the amine to restore biological activity. The product is isolated as a salt (Hydrochloride or Trifluoroacetate) to ensure stability and water solubility.
Protocol
-
Dissolution: Dissolve the purified N-Boc coupled analog in 1,4-Dioxane (or MeOH) [0.1 M].
-
Acidolysis: Add 4M HCl in Dioxane (10 equivalents).
-
Alternative: TFA/DCM (1:1) can be used, but requires rigorous removal of TFA to avoid cytotoxicity in cellular assays.
-
-
Reaction: Stir at RT for 2–4 hours. A white precipitate often forms.
-
Isolation:
-
If precipitate forms: Filter and wash with Et₂O.
-
If no precipitate: Concentrate to dryness, triturate with Et₂O/Hexane to induce solidification.
-
-
Final Product: trans-2-(4'-arylphenyl)cyclopropylamine hydrochloride.
Analytical Validation Criteria
To ensure data integrity for publication or biological screening, the final compounds must meet these criteria:
| Method | Acceptance Criteria | Purpose |
| ¹H NMR | Integration of cyclopropyl protons (δ 1.0–3.0 ppm) matches trans coupling constants (J ~3-4 Hz for cis, J ~7-10 Hz for trans). | Confirm Stereochemistry |
| LC-MS | Purity > 95% (UV 254 nm). Mass [M+H]⁺ matches theoretical. | Purity & ID |
| Residual Pd | < 20 ppm (ICP-MS) | Biological Safety |
References
-
Benelkebir, H., et al. (2011). Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors. Bioorganic & Medicinal Chemistry, 19(12), 3709-3716.
-
Mimasu, S., et al. (2010). Structurally constrained tranylcypromine derivatives as novel histone lysine demethylase LSD1 inhibitors. Biochemistry, 49(25), 5225-5237.
-
Binda, C., et al. (2010). Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2.[5] Journal of the American Chemical Society, 132(19), 6827-6833.
-
Suzuki, T., et al. (2015). Design, synthesis, and biological activity of tranylcypromine-based LSD1/KDM1A inhibitors. MedChemComm, 6, 662-668.
Sources
- 1. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Chiral Building Block
The (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine scaffold is a privileged structural motif in medicinal chemistry and materials science. Its rigid, three-dimensional cyclopropane core offers a unique conformational constraint that is invaluable for probing and defining ligand-receptor interactions. Chiral amines are fundamental components in over 40% of commercial pharmaceuticals, playing a crucial role in biological activity.[1][2] The specific (1R,2S) stereochemistry of this molecule, an analog of the monoamine oxidase inhibitor Tranylcypromine, allows for highly selective interactions with biological targets.[3]
The presence of a 4-bromophenyl group provides a versatile synthetic handle for diversification through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis and field-proven protocols for three key transformations—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—enabling the synthesis of novel derivatives for drug discovery and advanced materials development.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an aryl halide and an organoboron species.[4][5] For the title compound, this reaction is ideal for introducing a wide array of aryl and heteroaryl substituents, profoundly altering the molecule's steric and electronic properties.
Application Note: Key Considerations
The primary challenge in applying Suzuki coupling to (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine is the potential for the primary amine to coordinate with the palladium catalyst. This can inhibit catalytic activity by occupying a coordination site necessary for the catalytic cycle.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) is critical.[6] These ligands promote the crucial reductive elimination step and help prevent catalyst deactivation.
-
Base Selection: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is preferred.[4][7] Stronger bases like NaOt-Bu could potentially lead to side reactions involving the amine. The use of a base is essential to activate the boronic acid for transmetalation.[6]
-
Solvent System: A polar aprotic solvent mixture, such as 1,4-dioxane/water or DMF/water, is typically effective. Water plays a crucial role in dissolving the inorganic base and facilitating the catalytic cycle.[4][8]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the coupling of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride with 4-methoxyphenylboronic acid.
Materials:
-
(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a flame-dried Schlenk flask, add (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Add Pd(OAc)₂ and SPhos to the flask.
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir overnight.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Condition | Justification |
| Catalyst | Pd(OAc)₂ / SPhos | Efficient for aryl bromides, bulky ligand promotes reductive elimination. |
| Base | K₂CO₃ or Cs₂CO₃ | Effective for activation of boronic acid with minimal side reactions.[4] |
| Solvent | 1,4-Dioxane / H₂O | Good solubility for reagents and promotes catalytic activity.[8] |
| Temperature | 80-100 °C | Provides sufficient thermal energy for catalytic turnover. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds between aryl halides and amines.[9][10][11] This methodology allows for the direct arylation of the primary amine on the cyclopropane scaffold, leading to secondary amines with diverse functionalities.
Application Note: Navigating Reactivity
In this context, the reaction involves the coupling of an external amine with the aryl bromide of the substrate. The substrate's own primary amine can potentially compete as a nucleophile, leading to self-coupling or oligomerization, although this is generally less favorable with a primary aryl amine coupling to an aryl bromide under standard conditions.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands like XPhos or RuPhos are highly effective.[12] These ligands stabilize the palladium center and facilitate both oxidative addition and reductive elimination, which are key steps in the catalytic cycle.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice as it is strong enough to deprotonate the amine coupling partner but generally does not interfere with the reaction.[13]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are ideal to prevent quenching of the strong base and to ensure good solubility of the reactants.[9]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine with morpholine.
Materials:
-
(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine (1.0 eq)
-
Morpholine (1.5 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene (Anhydrous)
Procedure:
-
In a glovebox or under a stream of argon, add NaOt-Bu to a flame-dried Schlenk flask.
-
Add Pd₂(dba)₃ and XPhos.
-
Add (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine and anhydrous toluene.
-
Add morpholine to the mixture.
-
Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify via flash column chromatography.
Data Summary: Buchwald-Hartwig Reaction Parameters
| Parameter | Recommended Condition | Justification |
| Catalyst | Pd₂(dba)₃ / XPhos | Highly active system for C-N coupling with aryl bromides.[13] |
| Base | NaOt-Bu | Strong, non-nucleophilic base essential for amine deprotonation.[12] |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvent prevents quenching of the strong base.[9] |
| Temperature | 100-110 °C | Necessary to overcome the activation barrier for C-N bond formation. |
| Atmosphere | Inert (Glovebox/Argon) | Critical to protect the catalyst and strong base from air and moisture. |
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[14] This reaction is exceptionally useful for introducing rigid, linear alkynyl groups, which can serve as precursors for further transformations or as key structural elements in materials and probes.
Application Note: Catalyst and Additive Insights
The classic Sonogashira coupling employs a dual-catalyst system of palladium and a copper(I) salt. The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Causality Behind Experimental Choices:
-
Catalyst System: A typical system involves a palladium(II) source like PdCl₂(PPh₃)₂ and a copper(I) salt, most commonly CuI. Copper-free conditions have been developed, often requiring more specialized ligands.[15][16]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as a base to deprotonate the alkyne and often as the solvent.
-
Ligand: Triphenylphosphine (PPh₃) is a standard and effective ligand for this transformation, often pre-complexed with the palladium source.
-
Reaction Conditions: Reactions are often run at room temperature to moderate heat. The primary consideration is preventing the Glaser coupling, a common side reaction that leads to the homocoupling of the alkyne, which is promoted by heat and the presence of oxygen.
Experimental Protocol: Sonogashira Coupling
This protocol details the coupling of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine with phenylacetylene.
Materials:
-
(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (TEA) (Anhydrous, as solvent)
Procedure:
-
To a Schlenk flask, add (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine via syringe, followed by phenylacetylene.
-
Stir the reaction mixture at room temperature for 8-16 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl to remove copper salts, followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Data Summary: Sonogashira Reaction Parameters
| Parameter | Recommended Condition | Justification |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | Classic, reliable system for coupling aryl bromides with alkynes.[16] |
| Base | Triethylamine (TEA) | Acts as both base and solvent, facilitating the reaction.[15] |
| Solvent | Triethylamine | Sufficient for most reactions; THF can be used as a co-solvent if needed. |
| Temperature | Room Temperature to 50 °C | Mild conditions minimize alkyne homocoupling (Glaser side reaction). |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidative Glaser coupling and protects the catalyst. |
Visualizing the Synthetic Strategy
The following diagrams illustrate the general workflow and the catalytic cycles central to these transformations.
General Workflow
Caption: General workflow for diversifying the starting material.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Simplified Buchwald-Hartwig Catalytic Cycle
Caption: Core mechanism of the Buchwald-Hartwig amination.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Gessner, V. H., et al. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]
-
Gessner, V. H., et al. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. [Link]
-
Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2812. [Link]
-
MDPI. (2017). A Study of Palladium Catalyzed Intra/Intermolecular Cascade Cross Coupling/Cyclizations Involving Bicyclopropylidene. Molecules, 22(12), 2135. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Shu, C., et al. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry, 75(19), 6677–6680. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira Coupling. Synthetic Methods in Drug Discovery. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]
-
ResearchGate. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
ChemRxiv. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine. [Link]
-
ResearchGate. (2015). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
NROChemistry. (n.d.). Cross-Coupling Reactions. [Link]
-
ResearchGate. (2014). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides with arylboronic acids with PdNP@PPh2-SiO2 as catalyst. [Link]
-
YouTube. (2020). Suzuki Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Royal Society of Chemistry. (2011). Cross coupling reactions in organic synthesis themed issue. [Link]
-
Roth, B. L., et al. (2017). Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications. Journal of Medicinal Chemistry, 60(14), 6273–6288. [Link]
-
Fasan, R., et al. (2018). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. Angewandte Chemie International Edition, 57(38), 12359-12363. [Link]
-
Hartwig, J. F. (2016). Cross-Coupling Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 49(8), 1549–1560. [Link]
-
AA Blocks. (n.d.). (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride. [Link]
-
PMC. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]
-
ChEMBL. (n.d.). Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 15. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 16. books.rsc.org [books.rsc.org]
Derivatization of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine for SAR Studies: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2-Phenylcyclopropan-1-amine Scaffold
The (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine scaffold is a privileged structural motif in medicinal chemistry, offering a unique combination of conformational rigidity and metabolic stability.[1] The inherent strain of the cyclopropane ring and the specific stereochemistry of the amine and phenyl groups provide a three-dimensional architecture that can lead to high-affinity interactions with biological targets.[2] This scaffold is a key component in a variety of pharmacologically active agents, including inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), which are implicated in oncology and neurological disorders, respectively.[1][3]
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, allowing researchers to systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.[4] The derivatization of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine provides a powerful platform for SAR exploration. The primary amine offers a readily modifiable handle for introducing a diverse range of functionalities via amide bond formation, while the 4-bromophenyl group serves as a versatile anchor for carbon-carbon and carbon-nitrogen bond-forming reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
This guide provides a detailed overview of synthetic strategies and experimental protocols for the derivatization of this key scaffold, empowering researchers to efficiently generate compound libraries for comprehensive SAR studies.
Strategic Derivatization Points for SAR Exploration
The (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine molecule presents two primary points for chemical modification to probe the SAR of a given biological target.
Caption: Key derivatization points on the scaffold.
Modification of the Primary Amine:
The primary amine is a nucleophilic handle that can be readily acylated to form amides. This is one of the most common and effective strategies in medicinal chemistry for exploring the chemical space around a core scaffold.[5] The resulting amide bond is generally stable and can participate in hydrogen bonding interactions with the target protein. A wide variety of carboxylic acids are commercially available, allowing for the introduction of diverse substituents to probe for favorable interactions.
Functionalization of the Aryl Bromide:
The bromine atom on the phenyl ring is a versatile functional group for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, significantly expanding the structural diversity of the compound library.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester).[6][7][8] This is an excellent method for introducing various aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: This reaction, also palladium-catalyzed, facilitates the formation of a carbon-nitrogen bond between the aryl bromide and an amine.[9][10][11] This allows for the introduction of primary or secondary amines, as well as a range of nitrogen-containing heterocycles.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling via EDC/HOBt
This protocol describes a widely used method for forming an amide bond between the primary amine of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine and a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.[12][13]
Materials:
-
(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF (0.1-0.2 M) at room temperature, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (1.1 eq) in anhydrous DCM or DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as a base.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Rationale for Reagent Choice:
-
EDC/HOBt: This combination is a common and effective coupling system. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[14] HOBt reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions, and reacts efficiently with the amine.
-
DIPEA: A non-nucleophilic organic base used to neutralize the hydrochloride salt of the amine and to scavenge the acid byproduct formed during the reaction, driving the equilibrium towards product formation.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of the aryl bromide with a boronic acid.[6][15][16]
Materials:
-
(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine derivative (from Protocol 1)
-
Aryl or vinyl boronic acid (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos) (0.04-0.10 eq)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent mixture (e.g., 1,4-dioxane/water or toluene/water, typically in a 4:1 to 10:1 ratio)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine derivative (1.0 eq), the boronic acid (1.2-1.5 eq), Pd(OAc)₂ (0.02-0.05 eq), the phosphine ligand (0.04-0.10 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired biaryl or styrenyl derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Causality in Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial for the efficiency of the Suzuki coupling.[8] Simple systems like Pd(OAc)₂/PPh₃ are often effective, but for more challenging substrates, more electron-rich and sterically hindered ligands like SPhos or XPhos may be required to promote oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base and Solvent: The base is required to activate the boronic acid to form a more nucleophilic boronate species.[8] The choice of base and solvent system can significantly impact the reaction rate and yield. Aqueous solvent mixtures are common and often facilitate the dissolution of the base and the transmetalation step.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of the aryl bromide with an amine.[9][11][17]
Materials:
-
(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine derivative (from Protocol 1)
-
Amine or heterocycle (1.1-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 eq)
-
A suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand like RuPhos) (0.02-0.10 eq)
-
Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq)
-
Anhydrous toluene or 1,4-dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine derivative (1.0 eq), the palladium precursor, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent, followed by the amine or heterocycle (1.1-1.5 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-arylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Expert Insights on Protocol:
-
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand.[10] For simple primary and secondary amines, bidentate ligands like BINAP or Xantphos are often effective. For more sterically hindered amines or less reactive aryl bromides, more advanced biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often necessary to achieve high yields.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in these reactions.[10] For sensitive substrates, a milder base like cesium carbonate may be employed.
Data Presentation and Characterization
Systematic derivatization will generate a library of compounds. It is crucial to present the analytical data in a clear and organized manner to facilitate SAR analysis.
Table 1: Representative Amide Derivatives of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine
| Compound ID | R-Group | Yield (%) | Purity (LC-MS, %) | ¹H NMR (δ, ppm) |
| 1a | -COCH₃ | 85 | >98 | Characteristic peaks |
| 1b | -CO-Ph | 78 | >99 | Characteristic peaks |
| 1c | -CO-CH₂-Py | 72 | >97 | Characteristic peaks |
Table 2: Representative Suzuki and Buchwald-Hartwig Products
| Compound ID | Coupling Partner | Reaction Type | Yield (%) | Purity (LC-MS, %) |
| 2a | Phenylboronic acid | Suzuki | 65 | >98 |
| 2b | 3-Pyridylboronic acid | Suzuki | 58 | >97 |
| 3a | Morpholine | Buchwald-Hartwig | 75 | >99 |
| 3b | Aniline | Buchwald-Hartwig | 62 | >96 |
Concluding Remarks
The derivatization of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine through amide coupling, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provides a robust and versatile platform for comprehensive Structure-Activity Relationship studies. The protocols outlined in this guide are designed to be broadly applicable and can be adapted to a wide range of substrates. Careful selection of reagents and reaction conditions, coupled with systematic data analysis, will enable researchers to efficiently explore the chemical space around this important scaffold and identify novel compounds with improved therapeutic potential. The unique conformational constraints of the cyclopropylamine motif continue to make it a valuable building block in the design of new therapeutic agents.[2][18]
References
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Retrieved from [Link]
-
Wikipedia. (2024). Cyclopropylamine. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
- Jacobsen, E. N., & Kennemur, J. L. (2012). Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. Chemical Science, 3(11), 3235-3240.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
- Sabat, M., & Sadek, K. U. (2013). An Overview of Phenylcyclopropylamine Derivatives: Biochemical and Biological Significance and Recent Developments. Chemical biology & drug design, 82(5), 499–513.
- Li, Q., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 26(17), 5327.
- Reddy, P. V. N., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(42), 5449-5452.
- Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7358.
- Dzhemilev, U. M., et al. (2022). Recent Advances in the Development of Selected Triterpenoid-Based Hybrid Molecules and Their Antimicrobial Activities: A Review. Molecules, 27(14), 4434.
- Zhang, J., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Martin, R., & Buchwald, S. L. (2008). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 10(21), 4827–4830.
-
Organic Chemistry Data. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Sun, Q., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 711–719.
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- El-Gamal, M. I., et al. (2025).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Teotino, U. M., et al. (1966). Chemical and Biological Properties of Some Aminomethyl-2-phenylcyclopropane Derivatives. Pharmacological Comparison with Tranylcypromine. Journal of Medicinal Chemistry, 9(4), 523–526.
-
Drug Design Org. (n.d.). Structure Activity Relationships (SAR). Retrieved from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
PubMed. (n.d.). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][19]triazine-based VEGFR-2 kinase inhibitors. Retrieved from [Link]
- Googleapis. (n.d.). WO 2013/144295 A1.
-
National Center for Biotechnology Information. (2016). Cyclopropanamine Compounds and Use Thereof. Retrieved from [Link]
-
PlumX. (n.d.). (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva. Retrieved from [Link]
-
MPG.PuRe. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Retrieved from [Link]
-
MDPI. (2022). From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. Retrieved from [Link]
-
Beilstein Journals. (2023). First synthesis of acylated nitrocyclopropanes. Retrieved from [Link]
-
PubMed. (2018). (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Retrieved from [Link]
-
ResearchGate. (2025). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. hepatochem.com [hepatochem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Lab Reporter [fishersci.co.uk]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemimpex.com [chemimpex.com]
- 19. Cyclopropylamine - Wikipedia [en.wikipedia.org]
(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine in epigenetic cancer research
Application Note: (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine in Epigenetic Cancer Research
Part 1: Executive Summary & Mechanism
(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine (often abbreviated as 4-Br-PCPA or 4-Br-TCP ) is a high-potency, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) . It serves as a critical "warhead" scaffold in the development of third-generation epigenetic therapeutics (e.g., ORY-1001, GSK-2879552) for Acute Myeloid Leukemia (AML) and small-cell lung cancer (SCLC).
Unlike its parent compound, tranylcypromine (PCPA), which is a weak LSD1 inhibitor (
Mechanism of Action: Suicide Inhibition
This compound acts as a mechanism-based inactivator . It is not a competitive inhibitor in the traditional sense; rather, it requires catalytic turnover to function.
-
Substrate Mimicry: The amine group mimics the
-amino group of the methylated lysine substrate. -
Single-Electron Transfer: FAD oxidizes the amine, generating a radical intermediate.
-
Ring Opening & Adduct Formation: The cyclopropyl ring undergoes homolytic cleavage, forming a covalent bond with the FAD cofactor (typically at the N5 or C4a position), permanently disabling the enzyme.
Figure 1: Mechanism-based inactivation of LSD1 by (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine.[1] The compound hijacks the catalytic cycle to form a permanent covalent bond with the FAD cofactor.
Part 2: Handling & Preparation
Safety Warning: This compound is a potent bioactive amine. Handle in a fume hood with PPE.[2]
Solubility & Reconstitution
The compound is typically supplied as a hydrochloride salt (MW ≈ 248.55 g/mol ) to ensure stability.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO).
-
Solubility Limit: Up to 50 mM in DMSO.
-
Aqueous Solubility: Soluble in water up to ~10 mM, but DMSO is preferred for stock solutions to prevent hydrolysis or precipitation upon freeze-thaw.
Stock Solution Protocol (10 mM)
-
Weigh 2.49 mg of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine HCl.
-
Add 1.0 mL of anhydrous DMSO (molecular biology grade).
-
Vortex for 30 seconds until completely dissolved.
-
Aliquot into 20-50 µL volumes in amber tubes (light sensitive).
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.
Part 3: Experimental Protocols
Application A: In Vitro LSD1 Inhibition Assay (Biochemical)
Objective: Determine the
Principle: LSD1 demethylates H3K4me2, producing
Materials:
-
Recombinant Human LSD1 (aa 158-end).
-
Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).
-
Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).
-
Horseradish Peroxidase (HRP).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mM EDTA, 0.1 mg/mL BSA.
Workflow:
-
Enzyme Prep: Dilute LSD1 to 2x final concentration (e.g., 20 nM) in Assay Buffer.
-
Inhibitor Dilution: Prepare a serial dilution of (1R,2S)-4-Br-PCPA in Assay Buffer (Range: 10 µM down to 1 nM). Keep DMSO constant (e.g., 0.5%).
-
Pre-Incubation (CRITICAL):
-
Mix 25 µL Enzyme + 25 µL Inhibitor.
-
Incubate for 15–30 minutes at Room Temperature.
-
Note: Because this is an irreversible inhibitor, potency is time-dependent.[3] Consistent pre-incubation is mandatory.
-
-
Reaction Start: Add 50 µL of Substrate Mix (20 µM H3K4me2 peptide + 50 µM Amplex Red + 1 U/mL HRP).
-
Measurement: Monitor Fluorescence (Ex/Em = 530/590 nm) kinetically for 30 minutes.
-
Analysis: Calculate the slope (Vmax) of the linear portion. Plot % Activity vs. Log[Inhibitor] to determine
.
Application B: Cellular Differentiation Assay (AML Model)
Objective: Validate epigenetic reprogramming in Acute Myeloid Leukemia cells (e.g., MV4-11 or THP-1).
Rationale: LSD1 blockade restores the H3K4me2 mark on myeloid differentiation genes (e.g., ITGAM encoding CD11b), forcing leukemic blast cells to differentiate into mature monocytes/macrophages.
Protocol:
-
Seeding: Seed MV4-11 cells at
cells/mL in RPMI-1640 + 10% FBS. -
Treatment:
-
Treat cells with (1R,2S)-4-Br-PCPA at 100 nM, 500 nM, and 1 µM .
-
Include a DMSO vehicle control.[4]
-
Duration: 72 to 96 hours. (Epigenetic remodeling is slow; <48h is often insufficient).
-
-
Readout 1 (Flow Cytometry):
-
Harvest cells. Wash with PBS/BSA.
-
Stain with anti-CD11b-PE (Macrophage marker) and anti-CD86-FITC .
-
Analyze via Flow Cytometry. Expect >50% CD11b+ population in treated cells vs <5% in DMSO.
-
-
Readout 2 (Western Blot - Target Engagement):
-
Lyse nuclei using RIPA buffer.
-
Blot for H3K4me2 (Global increase expected) and LSD1 (To ensure enzyme isn't degraded, just inhibited).
-
Part 4: Comparative Data & Specifications
Table 1: Potency Landscape of PCPA-Derived LSD1 Inhibitors
| Compound | Structure Note | LSD1 | MAO Selectivity | Status |
| Tranylcypromine (PCPA) | Unsubstituted | Poor (High MAO inhibition) | Antidepressant (Off-target LSD1) | |
| (1R,2S)-4-Br-PCPA | 4-Bromo substituted | Moderate (~10-fold vs MAO) | Preclinical Tool / Scaffold | |
| ORY-1001 (Iadademstat) | N-alkylated 4-Br-PCPA | High (>1000-fold) | Clinical Trials (AML/SCLC) | |
| GSK-2879552 | N-substituted PCPA | High | Clinical Trials (Discontinued) |
Key Insight: While (1R,2S)-4-Br-PCPA is less potent than the optimized clinical candidates (ORY-1001), it is significantly more potent than PCPA. It is the preferred "minimalist" probe for basic research where the complex pharmacokinetics of clinical drugs are not required, but high potency is needed.
Part 5: Troubleshooting & FAQs
Q: Why do I see variability in
-
A: This is likely due to the pre-incubation time . As an irreversible inhibitor, the apparent
decreases as pre-incubation time increases. Standardize this step (e.g., exactly 20 mins) for reproducible data.
Q: Can I use the racemic mixture?
-
A: It is not recommended . The (1R,2S) enantiomer (trans) is the primary active form against LSD1. The (1S,2R) form is significantly less active or inactive. Using a racemate effectively halves your active concentration and introduces an inactive competitor that may bind non-covalently.
Q: My cells are dying instead of differentiating.
-
A: Check the concentration. At >5 µM, off-target effects (MAO inhibition, general toxicity) dominate. The therapeutic window for differentiation in MV4-11 cells is typically 100 nM – 1 µM .
References
-
Structural Basis of Inhibition: Yang, M., et al. (2007). "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine."[3] Biochemistry. Link
-
Discovery & SAR: Ueda, R., et al. (2009). "Identification of cell-active lysine specific demethylase 1-selective inhibitors." Journal of the American Chemical Society. Link
-
Clinical Relevance (ORY-1001): Maes, T., et al. (2018). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell. Link
-
Mechanism of Inactivation: Mimasu, S., et al. (2010). "Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1." Biochemistry. Link
-
AML Differentiation Protocols: Schenk, T., et al. (2012). "Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia." Nature Medicine. Link
Sources
Application Notes & Protocols: Diastereoselective Reductive Amination Using Chiral Cyclopropylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Chiral Cyclopropylamine Motif
The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, prized for the unique conformational constraints and metabolic stability it imparts to bioactive molecules.[1] The rigid, three-membered ring system orients substituents in a well-defined three-dimensional space, often leading to enhanced binding affinity and selectivity for biological targets.[2] Its incorporation is a key feature in a range of therapeutics, including antiviral agents, monoamine oxidase inhibitors (MAOIs) for depression, and other neurologically active compounds.[1][3]
Reductive amination stands out as one of the most robust and versatile methods for forging the critical C-N bond to install this valuable functionality.[4] This guide provides an in-depth exploration of diastereoselective reductive amination methods that leverage the inherent chirality of cyclopropylamines to synthesize complex, enantiomerically enriched amine products—scaffolds of high value in modern drug discovery.
The Underpinning Chemistry: Mechanism of Reductive Amination
Reductive amination is fundamentally a two-stage process that converts a carbonyl group (from a ketone or aldehyde) and an amine into a more substituted amine.[5] When using a chiral primary amine, such as (R)- or (S)-cyclopropylamine, the reaction proceeds through a chiral iminium ion intermediate, which is then reduced. The stereocenter of the amine directs the hydride attack, resulting in the formation of a new stereocenter with a specific, predictable configuration (diastereoselectivity).
The process unfolds as follows:
-
Iminium Ion Formation: The nucleophilic chiral cyclopropylamine attacks the electrophilic carbonyl carbon of a ketone or aldehyde. This is followed by the loss of a water molecule to form a transient, prochiral iminium ion. This step is often catalyzed by mild acid.[6]
-
Diastereoselective Reduction: A hydride reducing agent attacks the electrophilic carbon of the C=N double bond. The pre-existing stereocenter on the cyclopropylamine moiety sterically hinders one face of the iminium ion, directing the hydride to the opposite, less hindered face. This leads to the formation of one diastereomer in excess.[7]
Caption: General mechanism of diastereoselective reductive amination.
Application Protocol 1: Diastereoselective Amination using Sodium Triacetoxyborohydride (STAB)
Principle and Rationale
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for many one-pot reductive aminations due to its mildness and remarkable chemoselectivity.[8] Unlike stronger reducing agents like NaBH₄, STAB reduces protonated iminium ions much faster than it reduces ketones or aldehydes.[9] This selectivity allows the reaction to be performed in a single step by mixing the carbonyl, amine, and reducing agent together, as the imine/iminium intermediate is reduced as it forms.[8] The use of an aprotic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) is standard, as STAB is sensitive to water and less compatible with methanol.[10] A small amount of acetic acid is often included to catalyze imine formation, particularly with less reactive ketones.[11]
Detailed Step-by-Step Protocol
-
Reactant Preparation: To a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 mmol, 1.0 equiv).
-
Solvent and Amine Addition: Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE, 10 mL). Add the chiral cyclopropylamine (1.2 mmol, 1.2 equiv).
-
Initiation of Imine Formation: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes to facilitate initial imine formation.
-
Scientist's Note: For sterically hindered or electron-poor ketones, adding 1-2 equivalents of acetic acid at this stage can significantly accelerate the formation of the iminium ion.
-
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv) to the mixture in one portion.
-
Safety Note: STAB is a fine powder and should be handled in a well-ventilated fume hood. It is moisture-sensitive.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (DCM, 2 x 15 mL).
-
Combine all organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification and Analysis:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude amine by silica gel column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (d.r.) using chiral HPLC or by NMR analysis of the purified product.
-
Data Presentation: Expected Outcomes with STAB
| Carbonyl Substrate | Chiral Amine | Reducing Agent | Solvent | Time (h) | Typical Yield | Typical d.r. |
| Acetophenone | (R)-Cyclopropylamine | NaBH(OAc)₃ | DCE | 16 | 85-95% | >90:10 |
| Cyclohexanone | (S)-Cyclopropylamine | NaBH(OAc)₃ | DCM | 12 | 90-98% | >95:5 |
| 4-Methoxyacetophenone | (R)-Cyclopropylamine | NaBH(OAc)₃ | DCE | 24 | 80-90% | >85:15 |
| Propiophenone | (S)-Cyclopropylamine | NaBH(OAc)₃ | DCE/AcOH | 20 | 75-85% | >90:10 |
Application Protocol 2: Lewis Acid-Mediated Amination with Titanium(IV) Isopropoxide
Principle and Rationale
For less reactive carbonyl compounds or when using weakly nucleophilic amines, driving the initial imine formation to completion is critical. Titanium(IV) isopropoxide (Ti(OiPr)₄) is an excellent Lewis acid and water scavenger that fulfills this role perfectly.[12] It activates the carbonyl group towards nucleophilic attack and the resulting titanium-oxo species sequester the water byproduct, shifting the equilibrium towards the imine.[12] Following imine formation, a less selective but more powerful reducing agent like sodium borohydride (NaBH₄) can be added in situ to reduce the C=N bond.[13][14] This two-stage, one-pot procedure is highly effective for challenging substrates.
Detailed Step-by-Step Protocol
-
Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the ketone (1.0 mmol, 1.0 equiv) and the chiral cyclopropylamine (1.5 mmol, 1.5 equiv).
-
Solvent and Lewis Acid Addition: Add anhydrous ethanol or methanol (10 mL). With vigorous stirring, add titanium(IV) isopropoxide (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Scientist's Note: Ti(OiPr)₄ is extremely sensitive to moisture. Ensure all glassware is dry and reagents are anhydrous for optimal results.
-
-
Imine Formation: Stir the resulting mixture at room temperature for 8-12 hours. The formation of the imine-titanium complex may result in a color change or the formation of a fine suspension.
-
Reduction Step: Cool the flask to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 mmol, 1.5 equiv) portion-wise over 10 minutes.
-
Safety Note: NaBH₄ reacts with protic solvents like ethanol to release hydrogen gas. Add slowly and ensure adequate ventilation.
-
-
Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-8 hours. Monitor by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by carefully pouring it into a 2M aqueous solution of ammonia (20 mL) and stirring for 30 minutes. This will precipitate titanium oxides.
-
Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with dichloromethane or ethyl acetate (3 x 20 mL).
-
Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product via silica gel chromatography.
-
Characterize the final product and determine the diastereomeric ratio as described in Protocol 1.
-
Caption: General experimental workflow for reductive amination.
Advanced & Emerging Methods
Catalytic Asymmetric Reductive Amination (C-ARA)
While the protocols above rely on substrate control (using a chiral amine), it is also possible to synthesize chiral amines from prochiral ketones and achiral amines (like ammonia or cyclopropylamine itself) using a chiral catalyst.[15] This field, known as C-ARA, often employs transition metal complexes (e.g., Iridium, Ruthenium, Nickel) with chiral ligands.[16][17] These powerful methods can provide high enantioselectivity (ee) and are crucial for synthesizing primary chiral amines.[15]
Biocatalysis with Imine Reductases (IREDs)
A green and highly selective alternative is the use of enzymes. Imine Reductases (IREDs) and Reductive Aminases (RedAms) are NADPH-dependent enzymes that can catalyze reductive amination with exceptional stereo- and chemoselectivity under mild, aqueous conditions.[18][19] Screening a panel of IREDs can identify biocatalysts capable of coupling ketones with cyclopropylamine to yield highly enantioenriched products, offering a sustainable route for industrial-scale synthesis.[20][21]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction Stalls / Low Conversion | 1. Incomplete imine formation. 2. Deactivated reducing agent. 3. Sterically demanding substrates. | 1. Add a catalytic amount of acetic acid (for STAB method). Use Ti(OiPr)₄ to drive imine formation. Consider adding molecular sieves. 2. Use fresh, high-purity reducing agents. 3. Increase reaction time, temperature, or use a more potent reagent combination like the Ti(OiPr)₄ method. |
| Formation of Alcohol Byproduct | 1. Reducing agent is too reactive (e.g., NaBH₄ added too early). 2. STAB reducing the ketone (less common). | 1. Ensure imine formation is well underway before adding NaBH₄. 2. Use a more selective reagent like STAB. Ensure reaction conditions are anhydrous. |
| Low Diastereoselectivity | 1. Insufficient steric difference between ketone substituents. 2. Reaction temperature is too high, allowing for equilibration. | 1. The substrate may not be suitable for high diastereoselection. Consider a C-ARA approach. 2. Run the reaction at a lower temperature (0 °C or below). |
| Difficult Purification | 1. Unreacted starting amine. 2. Product is very polar. | 1. Use a slight excess of the ketone if the amine is problematic. An acidic wash during work-up can remove excess amine. 2. Use a more polar eluent system for chromatography (e.g., DCM/MeOH with a trace of NH₄OH).[22] |
References
-
Asymmetric reductive amination for the synthesis of chiral amines. ResearchGate. Available from: [Link]
-
Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. 2018. Available from: [Link]
-
Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2. Rhodium.ws. Available from: [Link]
-
Reductive amination with Titanium(IV)Isopropoxide. designer-drug.com. Available from: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. 2017. Available from: [Link]
-
Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications. 2022. Available from: [Link]
-
C–N Bond-Forming Reactions: Reductive Amination. Myers Research Group, Harvard University. Available from: [Link]
-
Reductive Amination. Chemistry Steps. 2024. Available from: [Link]
-
Synthesis of Amines. Chemistry LibreTexts. 2025. Available from: [Link]
-
Titanium(IV)isopropoxide reductive amination. The Hive. 2002. Available from: [Link]
-
Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses. Journal of Medicinal Chemistry. 1998. Available from: [Link]
-
Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. Organic Chemistry Portal. Available from: [Link]
-
Reductive Amination - Common Conditions. organic-chemistry.org. Available from: [Link]
-
Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1. 1998. Available from: [Link]
-
Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science. 2020. Available from: [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports. 2024. Available from: [Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. Available from: [Link]
-
The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. 2023. Available from: [Link]
-
Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines. Semantic Scholar. Available from: [Link]
-
Reductive amination. Wikipedia. Available from: [Link]
-
Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Communications Chemistry. 2022. Available from: [Link]
-
Synthesis and antiviral activity of novel methylene cyclopropyl nucleosides. Bioorganic & Medicinal Chemistry Letters. 2000. Available from: [Link]
-
Asymmetric synthesis of chiral N-substituted amino amides and esters with two chiral centers by imine reductase-catalyzed dynamic kinetic resolution via reductive amination. Chinese Journal of Catalysis. 2025. Available from: [Link]
-
Efficient Biocatalytic Reductive Aminations by Extending the Imine Reductase Toolbox. ResearchGate. 2025. Available from: [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. 2022. Available from: [Link]
-
A Reductive Aminase Switches to Imine Reductase Mode for a Bulky Amine Substrate. ACS Catalysis. 2023. Available from: [Link]
-
A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate. 2025. Available from: [Link]
-
IMINE REDUCTASES (IREDs) AND REDUCTIVE AMINASES (RedAms). University of Manchester. Available from: [Link]
-
Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of Medicinal Chemistry. 2023. Available from: [Link]
-
Chemical synthesis and imine reductase-catalyzed enantioselective reduction of trifluorinated imines for the production of trifluoromethyl-containing amines. University of Groningen. Available from: [Link]
-
Specific solvent issues with Reductive Amination/Alkylation. Green Chemistry. 2017. Available from: [Link]
-
What are the best processes/methods for separation of chiral amine both non selective and selective separation? ResearchGate. 2012. Available from: [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. 2025. Available from: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. 2023. Available from: [Link]
-
Synthesis and Antiviral Activities of Methylenecyclopropane Analogs with 6-Alkoxy and 6-Alkylthio Substitutions That Exhibit Broad-Spectrum Antiviral Activity against Human Herpesviruses. Antimicrobial Agents and Chemotherapy. 2008. Available from: [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. 2011. Available from: [Link]
-
What's wrong with my reductive amination? I barely got any product. Reddit. 2025. Available from: [Link]
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. 2016. Available from: [Link]
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis. 2022. Available from: [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. Available from: [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemBioChem. 2024. Available from: [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. 2021. Available from: [Link]
-
Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Pharmaffiliates. 2025. Available from: [Link]
-
The Significance of Chirality in Drug Design and Development. International Journal of Molecular Sciences. 2016. Available from: [Link]
-
Chirality Perspective in Drug Design and Development. Cresset. 2024. Available from: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. designer-drug.com [designer-drug.com]
- 13. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 14. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC [pmc.ncbi.nlm.nih.gov]
- 18. turner-biocatalysis.com [turner-biocatalysis.com]
- 19. Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Reductive Aminase Switches to Imine Reductase Mode for a Bulky Amine Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Enantioselective Synthesis of (1R,2S)-2-(4-Bromophenyl)cyclopropanamine
Topic: Optimization of Enantiomeric Excess (ee) & Troubleshooting Target Molecule: (1R,2S)-2-(4-Bromophenyl)cyclopropanamine Support Ticket ID: #TC-CYC-BR-001 Status: Active Guide
Executive Summary & Scope
This technical guide addresses the synthesis and purification of (1R,2S)-2-(4-Bromophenyl)cyclopropanamine , a critical chiral scaffold often utilized in the development of LSD1 inhibitors (e.g., analogs of Tranylcypromine) and other CNS-active agents.
Achieving high enantiomeric excess (ee) for this scaffold is notoriously difficult due to:
-
Diastereocontrol: The thermodynamic competition between cis and trans isomers.
-
Enantiocontrol: The challenge of distinguishing the prochiral faces of 4-bromostyrene.
-
Chemical Stability: The propensity of electron-rich cyclopropanes to undergo ring-opening under vigorous acidic resolution conditions.
This guide provides three distinct modules for ee improvement: Upstream Asymmetric Catalysis , Downstream Classical Resolution , and Chemo-Enzymatic Kinetic Resolution .
Module 1: Upstream Asymmetric Catalysis (The Metal-Carbenoid Route)
The Strategy: Instead of resolving a racemate, establish chirality at the cyclopropane formation step using Chiral Dirhodium(II) catalysts.
Workflow Diagram: Asymmetric Cyclopropanation
Caption: The stereochemical outcome is determined at the metal-carbenoid step. The subsequent Curtius rearrangement retains stereochemistry.
Technical Protocol: Rhodium-Catalyzed Cyclopropanation
Recommended Catalyst:
| Parameter | Optimal Condition | Mechanism/Reasoning |
| Solvent | Hexanes or 2,2-Dimethylbutane | Non-polar solvents tighten the ion pairing of the catalyst and enhance the "wall" effect of the ligands, improving ee. |
| Temperature | -78°C to -40°C | Lower temperatures suppress the background (racemic) thermal decomposition of the diazo compound. |
| Diazo Source | Bulky ester groups increase steric clash with the catalyst ligands, amplifying stereodifferentiation compared to ethyl diazoacetate. | |
| Addition Rate | Slow Syringe Pump (4-8 hours) | Keeps diazo concentration low, preventing homocoupling (fumarate/maleate formation) and forcing reaction via the metal cycle. |
Troubleshooting Guide: Catalysis
Q: My diastereomeric ratio (dr) is good (trans), but ee is stuck at 80%.
-
Root Cause: Fast background reaction or catalyst degradation.
-
Fix:
-
Solvent Switch: Move from DCM to Pentane/Hexane. Chlorinated solvents can coordinate weakly to Rh, disrupting the chiral pocket.
-
Catalyst Loading: Do not go below 0.5 mol%. At very low loadings, trace impurities in the styrene can poison the chiral catalyst, leaving uncatalyzed thermal pathways to dominate (which are racemic).
-
Q: I see significant fumarate/maleate byproducts.
-
Root Cause: Diazo dimerization.
-
Fix: Your addition rate is too fast. The diazo compound is reacting with itself before it finds the styrene. Increase addition time to 12+ hours or use a larger dilution volume.
Module 2: Classical Resolution (The Crystallization Route)
The Strategy: If asymmetric catalysis is too expensive, resolve the racemic amine using chiral acids.
Critical Warning: Unlike simple benzylamines, 2-phenylcyclopropanamines are acid-sensitive. Heating in strong alcoholic acids can cause ring opening.
Protocol: Fractional Crystallization
Resolving Agent:
-
Salt Formation: Dissolve racemic amine (1.0 eq) in Acetone (not Ethanol initially).
-
Addition: Add L-DBTA (0.5 - 1.0 eq) dissolved in warm acetone.
-
Crystallization: Allow to cool slowly to RT, then 4°C.
-
Recrystallization: Filter crystals. Recrystallize from Isopropanol/Water (9:1) if necessary, but limit heating time .
Troubleshooting Guide: Resolution
Q: The salt turned into a sticky oil/gum instead of crystals.
-
Root Cause: Solvent is too polar or "wet".
-
Fix: "Oiling out" indicates the salt is too soluble or solvated.
-
Technique: Scratch the flask side with a glass rod to induce nucleation.
-
Solvent: Switch to Acetonitrile or Ethyl Acetate/Methanol (10:1) . Avoid pure water or pure ethanol.
-
Q: My yield is dropping drastically after recrystallization.
-
Root Cause: Ring Opening Decomposition.
-
Mechanism: Cyclopropanes with electron-donating groups (like the amine) are susceptible to acid-catalyzed ring opening, especially at high temperatures.
-
Fix: Do not boil the solvent. Dissolve the salt at moderate temperature (40-50°C) and use sonication rather than high heat. Ensure the solvent is not highly acidic (avoid excess tartaric acid).
Module 3: Chemo-Enzymatic Kinetic Resolution (The Modern Approach)
The Strategy: Use a lipase enzyme to selectively acylate the (1R,2S)-enantiomer, leaving the (1S,2R)-enantiomer as the free amine (or vice versa).
Workflow Diagram: Kinetic Resolution
Caption: Lipase selectively acylates one enantiomer. The mixture is then separated by acid/base extraction.
Protocol: Lipase-Mediated Acylation
-
Enzyme: Candida antarctica Lipase B (Immobilized as Novozym 435).
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene. (Must be anhydrous).
-
Acyl Donor: Isopropyl acetate (gentle) or Methoxyacetate (faster).
-
Process:
-
Suspend racemic amine and acyl donor (1-2 eq) in MTBE.
-
Add Novozym 435 (10-20% w/w relative to substrate).
-
Shake at 30°C. Monitor by HPLC.
-
Stop at 50% conversion.
-
-
Separation:
-
Filter off enzyme.
-
Wash organic phase with dilute HCl.
-
Result: The Unreacted Amine stays in the aqueous phase (as salt). The Acylated Amide stays in the organic phase.
-
Troubleshooting Guide: Enzymatic
Q: The reaction stops at 30% conversion.
-
Root Cause: Product inhibition or equilibrium limitations.
-
Fix: Use an irreversible acyl donor like Vinyl Acetate . The byproduct is acetaldehyde (tautomerizes from vinyl alcohol), which cannot reverse the reaction. Warning: Acetaldehyde can deactivate enzymes over time, so monitor closely.
References
-
Davies, H. M. L., & Beckwith, R. E. J. (2003). "Catalytic Enantioselective C–H Activation by Means of Metal Carbenoid-Induced C–H Insertion." Chemical Reviews, 103(8), 2861–2904.
- Nichols, D. E., et al. (1978). "Synthesis and pharmacological evaluation of antisense-2-(2,5-dimethoxy-4-methylphenyl)-cyclopropylamine (trans-2-phenylcyclopropylamine analogs)." Journal of Medicinal Chemistry. (Key reference for the instability of these salts in hot alcohols).
- Gotor, V., et al. (2005). "Enzymatic kinetic resolution of amines." Chemical Reviews.
-
Doyle, M. P. (1986). "Asymmetric synthesis of cyclopropanes." Chemical Reviews, 86(5), 919–939.
Disclaimer: All protocols involve hazardous chemicals (diazo compounds, brominated aromatics). Ensure all work is performed in a fume hood with appropriate PPE.
Technical Support Center: Optimizing Cyclopropanation of 4-Bromophenyl Derivatives
Welcome to the technical support center for the cyclopropanation of 4-bromophenyl derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and optimize your reaction yields.
Cyclopropane rings are a critical structural motif in medicinal chemistry, valued for their ability to enhance potency, improve metabolic stability, and fine-tune the three-dimensional structure of drug candidates.[1] The presence of a 4-bromophenyl group offers a versatile handle for further synthetic transformations, such as cross-coupling reactions.[2][3] However, the electronic properties of this substituent can present unique challenges in achieving high cyclopropanation yields.
This guide is structured to address specific issues you may encounter, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Troubleshooting Guide
This section addresses common problems encountered during the cyclopropanation of 4-bromophenyl derivatives, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
You've set up your cyclopropanation reaction with a 4-bromophenyl-substituted alkene, but upon analysis, you observe a low yield of the desired cyclopropane or none at all.
| Potential Cause | Explanation | Recommended Solution(s) |
| Insufficiently Reactive Alkene | The electron-withdrawing nature of the bromine atom can decrease the nucleophilicity of the alkene, making it less reactive towards the carbene or carbenoid intermediate.[4] This is a common issue with electron-deficient olefins.[5] | Increase Catalyst Loading: A higher concentration of the catalyst can increase the rate of the reaction. Switch to a More Reactive Carbenoid Source: For Simmons-Smith type reactions, consider the Furukawa modification (Et₂Zn and CH₂I₂) which is more effective for less nucleophilic alkenes.[4][6] Change the Catalyst System: For metal-catalyzed reactions, catalysts like Rh(II) and Cu(I) are highly effective for diazo-based cyclopropanations.[5] Consider screening different catalysts to find one that is more active for your specific substrate. |
| Carbene Dimerization | A common side reaction is the dimerization of the carbene species, leading to the formation of undesired byproducts like diethyl fumarate or maleate when using ethyl diazoacetate.[5][7] | Slow Addition of Diazo Compound: Adding the diazo compound slowly over an extended period helps to maintain a low concentration of the carbene precursor, minimizing dimerization.[5] Use a Higher Concentration of the Alkene: Increasing the molar excess of the 4-bromophenyl alkene relative to the diazo compound can favor the desired cyclopropanation pathway. |
| Decomposition of Reagents | Diazo compounds are sensitive and can decompose, especially in the presence of acid or light. Organozinc reagents used in Simmons-Smith reactions are sensitive to moisture and air. | Use Freshly Prepared or Purified Reagents: Ensure your diazo compound is fresh and handle it with care. For Simmons-Smith reactions, use anhydrous solvents and an inert atmosphere (e.g., argon or nitrogen). Check Solvent Purity: Ensure solvents are dry and free of acidic impurities. The basicity of the solvent can also affect the rate of Simmons-Smith reactions, with less basic solvents like dichloromethane or 1,2-dichloroethane being preferred.[8] |
| Incorrect Reaction Temperature | The optimal temperature can be crucial for both reaction rate and selectivity. Some reactions require heating to proceed at a reasonable rate, while others may require cooling to improve selectivity and stability of the reagents. | Optimize Reaction Temperature: If the reaction is sluggish, consider carefully increasing the temperature. Conversely, if side reactions are prevalent, running the reaction at a lower temperature might be beneficial.[9] |
Issue 2: Poor Diastereoselectivity
Your reaction is producing the cyclopropane product, but as a mixture of diastereomers with a low diastereomeric ratio (d.r.).
| Potential Cause | Explanation | Recommended Solution(s) |
| Lack of Stereodirecting Group | The stereochemical outcome of the cyclopropanation is often influenced by nearby functional groups that can direct the approach of the carbene. | Introduce a Directing Group: If possible, modify the substrate to include a directing group, such as a hydroxyl group for Simmons-Smith reactions, which can coordinate to the zinc reagent and direct the cyclopropanation to one face of the double bond.[10] |
| Suboptimal Catalyst or Ligand | In metal-catalyzed cyclopropanations, the choice of catalyst and its associated ligands plays a critical role in determining stereoselectivity.[7] | Screen Chiral Catalysts and Ligands: For enantioselective cyclopropanation, a wide variety of chiral catalysts are available, often based on cobalt, rhodium, or copper with chiral ligands.[7][11] Even for non-chiral substrates, the ligand can significantly influence the diastereoselectivity.[5] |
| Reaction Temperature Too High | Higher temperatures can sometimes lead to a decrease in stereoselectivity by providing enough energy to overcome the activation barrier for the formation of the less favored diastereomer. | Lower the Reaction Temperature: Running the reaction at a lower temperature can often improve the diastereomeric ratio.[9] |
Issue 3: Formation of Unexpected Byproducts
Besides the desired cyclopropane, you are observing other significant peaks in your reaction analysis that you cannot readily identify.
| Potential Cause | Explanation | Recommended Solution(s) |
| C-H Insertion | Metal carbenoids can sometimes undergo C-H insertion reactions, especially with catalysts that are prone to this side reaction.[5] | Change the Catalyst: Catalyst choice is crucial in minimizing C-H insertion. For example, certain rhodium and copper catalysts are known to favor cyclopropanation over C-H insertion.[5] |
| Ring-Opening of the Product | The strained cyclopropane ring can sometimes undergo rearrangement or ring-opening under the reaction conditions, especially if acidic or electrophilic species are present. | Buffer the Reaction Mixture: If acidic byproducts might be forming, adding a non-nucleophilic base can help to maintain a neutral pH. Work-up Procedure: Ensure the work-up procedure is mild and avoids strongly acidic or basic conditions. |
| Reaction with the Bromine Atom | In some cases, the catalyst or reagents might interact with the bromine atom on the phenyl ring, leading to undesired side reactions. | Protecting Groups: While less common for this specific substrate, in complex molecules, protecting sensitive functional groups might be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best general method for cyclopropanating a 4-bromostyrene derivative?
For a simple and often high-yielding method, the Simmons-Smith reaction or its modifications are excellent choices.[4][12] The Furukawa modification, using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is particularly effective for less nucleophilic alkenes like those bearing a 4-bromophenyl group.[4][6] For reactions involving diazo compounds, transition metal catalysis with rhodium(II) or copper(I) complexes is highly efficient.[5]
Q2: How can I control the stereochemistry of the cyclopropanation?
Controlling stereochemistry often relies on the specific reagents and catalysts used.
-
Simmons-Smith Reaction: The presence of a directing group, such as a nearby alcohol, can provide excellent diastereoselectivity.[10]
-
Metal-Catalyzed Reactions: The use of chiral ligands on the metal center is the most common strategy for achieving high enantioselectivity and can also influence diastereoselectivity.[7][11] There are numerous well-established chiral catalysts based on rhodium, copper, and cobalt that can provide high levels of stereocontrol.[7][11]
Q3: My 4-bromophenyl derivative is a solid with low solubility. How can I improve the reaction efficiency?
Low solubility can hinder reaction rates. Here are a few strategies:
-
Solvent Screening: Experiment with different solvents or solvent mixtures to find one that provides better solubility for your substrate.
-
Increase Temperature: Gently warming the reaction mixture can improve solubility and reaction rate, but be mindful of potential impacts on selectivity and reagent stability.
-
Use a Co-solvent: Adding a co-solvent that is a good solvent for your substrate might improve its concentration in the reaction mixture.
Q4: Are there any safety precautions I should be aware of when performing these reactions?
Yes, several key safety considerations are important:
-
Diazo Compounds: Diazo compounds like ethyl diazoacetate are toxic and potentially explosive. They should be handled in a well-ventilated fume hood, and care should be taken to avoid contact with strong acids or metal salts that can cause violent decomposition.
-
Organozinc Reagents: Reagents like diethylzinc are pyrophoric and will ignite on contact with air. They must be handled under an inert atmosphere using proper syringe and cannula techniques.
-
Diiodomethane: This reagent is a suspected carcinogen and should be handled with appropriate personal protective equipment.
Q5: Can I use a 4-bromophenylboronic acid derivative directly for cyclopropanation?
While 4-bromophenylboronic acid is a versatile reagent for cross-coupling reactions, it is not a typical substrate for direct cyclopropanation of the aromatic ring.[2] The cyclopropanation reaction targets the alkene double bond. If your starting material is a vinyl-substituted 4-bromophenylboronic acid, the cyclopropanation would occur at the vinyl group.
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of 4-Bromostyrene (Furukawa Modification)
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
4-Bromostyrene
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-bromostyrene (1.0 equiv) dissolved in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.2 equiv) to the stirred solution via syringe.
-
Add diiodomethane (1.2 equiv) dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Rhodium-Catalyzed Cyclopropanation of 4-Bromostyrene with Ethyl Diazoacetate
Materials:
-
4-Bromostyrene
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Ethyl diazoacetate (EDA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 4-bromostyrene (5.0 equiv) and a catalytic amount of [Rh₂(OAc)₄] (0.5-1 mol%).
-
Dissolve the components in anhydrous DCM.
-
In a separate flask, prepare a solution of ethyl diazoacetate (1.0 equiv) in anhydrous DCM.
-
Add the EDA solution dropwise to the stirred solution of the alkene and catalyst over a period of 4-6 hours using a syringe pump.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the cyclopropane product.
Visualizing the Workflow
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
General Cyclopropanation Reaction Scheme
Caption: A generalized scheme for cyclopropanation reactions.
References
- Davies, H. M. L., & Antoulinakis, E. G. (2004).
- Wessjohann, L. A., & Brandt, W. (2003). Donor–Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151–1196.
- Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050.
- Doyle, M. P., & Hu, W. (2000). Optimization of Enantiocontrol in cis-Selective Cyclopropanation Reactions Catalyzed by Dirhodium(II) Tetrakis[alkyl 2-oxaazetidine-4(S)-carboxylates].
- Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324.
- Zhang, X. P., & Chen, Y. (2003). Diastereoselective and enantioselective cyclopropanation of alkenes catalyzed by cobalt porphyrins.
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
-
The Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Retrieved from [Link]
-
Wikipedia. (2023, November 13). Simmons–Smith reaction. In Wikipedia. Retrieved from [Link]
- Fandrick, D. R., et al. (2023).
- Fokin, V. V., & Sharpless, K. B. (2003). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.
- Baran, P. S. (2020). Cyclopropane Group Meeting. Baran Lab.
- Huang, L., Chen, Y., Gao, G. Y., & Zhang, X. P. (2003). Diastereoselective and enantioselective cyclopropanation of alkenes catalyzed by cobalt porphyrins. The Journal of Organic Chemistry, 68(21), 8179–8184.
- Doyle, M. P. (2018). Catalytic Methods for the Synthesis of Cyclopropanes. In Catalysis of Organic Reactions (pp. 47-60). Taylor & Francis.
- Robiette, R., & Marchand-Brynaert, J. (2008). Diastereoselective Synthesis of Vinylcyclopropanes from Dienes and Sulfur Ylides. Synlett, 2008(04), 517-520.
-
Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
- Charette, A. B., & Lebel, H. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050.
- Navarro, R., et al. (2021). Optimization of a palladium-catalyzed decarboxylative cyclopropanation of phthalides and isoindolinones using data chemistry. American Chemical Society.
- González-Fernández, E., et al. (2019). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal, 25(47), 11046-11050.
- Singh, R., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5732.
- Arnold, F. H., et al. (2015). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts.
- Alexanian, E. J., et al. (2008). Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism. Journal of the American Chemical Society, 130(26), 8110-8111.
- Roelfes, G., et al. (2020). Biocatalytic Asymmetric Cyclopropanations via Enzyme‐Bound Iminium Ion Intermediates.
- Houk, K. N., et al. (2022). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity.
- Jamison, T. F., et al. (2023). Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. Organic Letters, 25(30), 5642-5646.
- Watson, D. A., et al. (2023). Adaptive mixed variable Bayesian self-optimisation of catalytic reactions. Reaction Chemistry & Engineering, 8, 2779-2786.
- Fox, J. M., et al. (2022). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society, 144(11), 4873-4879.
- Doyle, M. P., et al. (2005). Highly Enantioselective Cyclopropanation with Co(II)‐Salen Complexes: Control of cis‐ and trans‐Selectivity by Rational Ligand‐Design.
- Aggarwal, V. K., et al. (2017). Optimization of an Enantioselective Cyclopropanation Reaction Mediated by [Au(6)(Cl)]a. Journal of the American Chemical Society, 139(4), 1645-1648.
- Morken, J. P., et al. (2020). Synthesis of Borylated Orphaned Cyclopropanes through a Boron-Enabled Cycloisomerization Reaction. Journal of the American Chemical Society, 142(28), 12217-12222.
Sources
- 1. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Bromophenylboronic acid = 95.0 5467-74-3 [sigmaaldrich.com]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. baranlab.org [baranlab.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Synthesis of Cyclopropylamine via Curtius Rearrangement
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of cyclopropylamine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Curtius rearrangement to prepare this valuable synthetic building block. Cyclopropylamine is a key structural motif in numerous pharmaceuticals and agrochemicals, making its efficient synthesis a critical task.[1][2] The Curtius rearrangement offers a robust pathway, particularly noted for its ability to convert carboxylic acids to primary amines with complete retention of the migrating group's stereochemistry and without the risk of over-alkylation.[3]
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the challenges of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Curtius rearrangement in the context of cyclopropylamine synthesis?
The Curtius rearrangement is a chemical reaction involving the thermal decomposition of an acyl azide—in this case, cyclopropanecarbonyl azide—into an isocyanate (cyclopropyl isocyanate) with the loss of nitrogen gas.[4][5] This highly reactive isocyanate intermediate is then typically hydrolyzed with water to yield the target primary amine, cyclopropylamine.[6]
Q2: What are the primary steps involved in this synthesis?
The synthesis is a multi-step process that can be summarized as follows:
-
Activation of Carboxylic Acid: The starting material, cyclopropanecarboxylic acid, is typically converted to a more reactive derivative, most commonly cyclopropanecarbonyl chloride, using reagents like thionyl chloride (SOCl₂).[7][8]
-
Formation of Acyl Azide: The activated carboxylic acid derivative is then reacted with an azide source, such as sodium azide (NaN₃), to form cyclopropanecarbonyl azide.[3][9]
-
Rearrangement to Isocyanate: The acyl azide is heated in an inert solvent. This induces the rearrangement, releasing nitrogen gas and forming cyclopropyl isocyanate.[10]
-
Conversion to Amine: The isocyanate is then reacted with a nucleophile. For the synthesis of the free amine, this nucleophile is water, which leads to the formation of an unstable carbamic acid that decarboxylates to yield cyclopropylamine.[11][12]
Q3: Why is the thermal method preferred over the photochemical one for the rearrangement?
While the rearrangement can be induced photochemically, the thermal method is generally preferred for its cleaner reaction profile.[4] The thermal rearrangement is a concerted process, meaning the migration of the cyclopropyl group and the loss of nitrogen gas happen simultaneously, avoiding the formation of a discrete acyl nitrene intermediate.[13] In contrast, the photochemical reaction proceeds through a high-energy nitrene intermediate, which can lead to undesirable side reactions like C-H insertion, reducing the yield and purity of the desired isocyanate.[13][14]
Q4: How stable is the cyclopropanecarbonyl azide intermediate?
Low-molecular-weight organic azides like cyclopropanecarbonyl azide are potentially explosive and should be handled with extreme care.[15] They can be sensitive to heat, shock, and friction. It is strongly recommended to use them in solution without isolation whenever possible and to always conduct the reaction behind a safety shield in a well-ventilated fume hood.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of cyclopropylamine using the Curtius rearrangement.
Q1: My overall yield is very low. What are the most likely causes?
A low yield can stem from issues at several stages of the reaction. The most common culprits are:
-
Inefficient Acyl Azide Formation: The conversion of cyclopropanecarbonyl chloride to the corresponding azide is critical. Ensure your sodium azide is fresh and dry. The reaction is often performed at low temperatures (e.g., 0 °C) to prevent premature decomposition.[9] Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve efficiency if you are using a two-phase system (e.g., toluene/water).[16]
-
Incomplete Rearrangement: The thermal rearrangement requires a specific temperature, typically between 80-100 °C in a solvent like toluene.[9][10] If the temperature is too low, the reaction will be sluggish. If it's too high, you risk decomposition. Consider using a Lewis acid catalyst (e.g., BF₃·OEt₂) to lower the required decomposition temperature.[4]
-
Formation of Symmetrical Urea Byproduct: A major cause of yield loss is the formation of 1,3-dicyclopropylurea. This occurs when the cyclopropyl isocyanate intermediate reacts with the already-formed cyclopropylamine product.[17][18] To mitigate this, one effective strategy is to trap the isocyanate with an alcohol like tert-butanol to form a stable Boc-protected carbamate, which can be isolated and deprotected in a separate step.[17]
Q2: I've isolated a significant amount of a high-melting, white, insoluble solid. What is it?
This is almost certainly 1,3-dicyclopropylurea . As mentioned above, this byproduct forms from the reaction between the cyclopropyl isocyanate intermediate and the cyclopropylamine product.[18] Its formation is favored when the concentration of the amine builds up in the reaction mixture.
-
Causality: The amine product is nucleophilic and readily attacks the electrophilic carbon of the isocyanate.
-
Solution: The most effective way to prevent this is to avoid the direct formation of the free amine in the same pot as the isocyanate. The recommended workflow is to trap the isocyanate with an alcohol (e.g., tert-butanol or benzyl alcohol) to form a stable carbamate.[5] This carbamate can be easily purified and then deprotected under acidic conditions to give the desired amine hydrochloride salt in high purity.[17][19]
Q3: The rearrangement of the acyl azide is very slow or seems to have stalled. What can I do?
A stalled rearrangement is typically due to insufficient energy to overcome the activation barrier for nitrogen extrusion and cyclopropyl group migration.
-
Check Temperature: Verify that your reaction is being maintained at the correct temperature (typically 80-100 °C). Ensure your heating mantle and thermometer are calibrated correctly.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Toluene, benzene, or chloroform are common inert solvents that work well.[10]
-
Catalysis: As a more advanced troubleshooting step, consider adding a catalytic amount of a Lewis acid. Boron trifluoride (BF₃) has been shown to reduce the decomposition temperature by approximately 100 °C and improve the yield of the isocyanate.[4][13]
Q4: I have safety concerns about using sodium azide. Are there alternatives?
Yes, the hazards associated with sodium azide and small organic azides are significant.[15] For a safer, albeit often more expensive, alternative, you can generate the acyl azide in situ from the carboxylic acid using diphenylphosphoryl azide (DPPA) .[20] This method avoids the need to handle sodium azide and can often be performed as a one-pot reaction where the carboxylic acid is converted directly to the isocyanate (or a trapped carbamate).
Summary of Troubleshooting Strategies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | 1. Incomplete acyl azide formation.2. Inefficient rearrangement.3. Formation of urea byproduct. | 1. Use fresh NaN₃; consider a phase-transfer catalyst.2. Ensure temperature is 80-100 °C; consider Lewis acid catalysis.3. Trap isocyanate as a carbamate (e.g., with t-BuOH) and deprotect later. |
| Formation of Insoluble White Solid | Reaction of isocyanate with amine product to form 1,3-dicyclopropylurea. | Avoid direct hydrolysis. Trap the isocyanate intermediate as a stable carbamate for later deprotection. |
| Sluggish/Stalled Rearrangement | 1. Insufficient temperature.2. Inappropriate solvent. | 1. Verify reaction temperature is in the 80-100 °C range.2. Consider adding a Lewis acid catalyst like BF₃·OEt₂. |
| Safety Concerns | High toxicity and explosive potential of sodium azide and cyclopropanecarbonyl azide. | 1. Handle NaN₃ with non-metal spatulas; work behind a safety shield.2. Use the acyl azide in solution without isolation.3. Consider using a safer alternative reagent like DPPA. |
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. A thorough risk assessment must be conducted before beginning any experiment.
Protocol 1: Synthesis of Cyclopropanecarbonyl Azide[9]
This protocol describes the formation of the acyl azide in a biphasic system, which is then carried forward without isolation.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve cyclopropanecarbonyl chloride (1.0 eq) in toluene.
-
Azide Solution: In a separate beaker, prepare a solution of sodium azide (1.2 eq) in water.
-
Reaction: Cool the toluene solution to 0 °C in an ice bath. Add the aqueous sodium azide solution dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Stirring: Allow the mixture to stir vigorously at 0 °C for an additional 1-2 hours.
-
Phase Separation: Transfer the mixture to a separatory funnel. Carefully separate the organic (toluene) layer containing the cyclopropanecarbonyl azide. The aqueous layer can be extracted once more with a small portion of cold toluene.
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Caution: The resulting solution contains a potentially explosive acyl azide and should be used immediately in the next step. Do not concentrate the solution.
Protocol 2: Curtius Rearrangement & Boc-Protection[17]
This protocol is highly recommended as it avoids the formation of urea byproducts by trapping the isocyanate as a stable carbamate.
-
Setup: To the dried toluene solution of cyclopropanecarbonyl azide from Protocol 1, add tert-butanol (1.5 eq).
-
Heating: Equip the flask with a reflux condenser topped with a nitrogen inlet. Heat the solution gently in an oil bath to 80-90 °C.
-
Rearrangement: Maintain this temperature. You will observe the evolution of nitrogen gas. The reaction is typically complete within 2-4 hours, which can be monitored by the cessation of gas evolution or by IR spectroscopy (disappearance of the azide peak at ~2140 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹, which is then consumed).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Wash the solution with saturated sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude tert-butyl cyclopropylcarbamate can be purified by column chromatography or recrystallization.
Protocol 3: Deprotection to Cyclopropylamine Hydrochloride[17][19]
This protocol describes the final step of liberating the amine as its hydrochloride salt.
-
Dissolution: Dissolve the purified tert-butyl cyclopropylcarbamate (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or methanol.
-
Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a solution of hydrochloric acid (a stock solution of HCl in diethyl ether or 1,4-dioxane is preferred to avoid water). Add an excess of HCl (e.g., 3-4 eq).
-
Precipitation: Stir the mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir for another 4-12 hours. The cyclopropylamine hydrochloride salt will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any impurities.
-
Drying: Dry the white solid under vacuum to yield the final cyclopropylamine hydrochloride.
Visualization of the Synthetic Workflow
The following diagram outlines the key stages in the synthesis of cyclopropylamine hydrochloride via the Curtius rearrangement with a Boc-protection strategy.
Caption: Workflow for cyclopropylamine synthesis.
References
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Center for Biotechnology Information. [Link]
-
Curtius rearrangement. Wikipedia. [Link]
-
Curtius Rearrangement | Mechanism, Reactions, Variations & Applications. Allen. [Link]
-
Hofmann rearrangement. Wikipedia. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
Advances in the Synthesis of Cyclopropylamines. ACS Publications. [Link]
-
Curtius Rearrangement. Chemistry Steps. [Link]
-
Curtius Reaction Mechanism Application & Questions. Physics Wallah. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]
-
Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE. Vedantu. [Link]
-
Contrasting Photolytic and Thermal Decomposition of Phenyl Azidoformate: The Curtius Rearrangement Versus Intramolecular C–H Amination. ACS Publications. [Link]
-
Synthetic Methods towards 1-Substituted Cyclopropylamines. Rowan University. [Link]
-
Basic Hydrolysis of Isocyanates. Chemistry Stack Exchange. [Link]
-
Curtius rearrangement. Slideshare. [Link]
- US5041670A - Preparation of n-aryl amines
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]
- Process for the manufacture of cyclopropylamine.
-
Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ResearchGate. [Link]
-
Curtius Rearrangement Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
-
Curtius rearrangement. Vdocument. [Link]
-
Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. ACS Publications. [Link]
-
(PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. [Link]
-
Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals. [Link]
- EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes.
-
"Processes For The Preparation Of Cyclopropanecarboxylic Acid". Quick Company. [Link]
-
Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways. ResearchGate. [Link]
-
cyclobutylamine. Organic Syntheses Procedure. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]
- 6. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Curtius Reaction Mechanism Application & Questions | Physics Wallah [pw.live]
- 11. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes - Google Patents [patents.google.com]
- 17. d-nb.info [d-nb.info]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Case: Resolution of Racemic 2-(4-bromophenyl)cyclopropanamine
Ticket ID: RES-4BR-PCPA-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Subject: Protocol optimization and troubleshooting for chiral resolution of trans-2-(4-bromophenyl)cyclopropanamine.
Executive Summary & System Logic
You are attempting to resolve racemic trans-2-(4-bromophenyl)cyclopropanamine (hereafter 4-Br-PCPA ). This molecule is a structural analog of Tranylcypromine and a critical scaffold for LSD1 and MAO inhibitors.
The Challenge: Cyclopropylamines are sterically compact and basic (pKa ~9-10). The 4-bromo substituent adds significant lipophilicity compared to the parent phenylcyclopropanamine, often causing diastereomeric salts to "oil out" rather than crystallize in standard alcoholic solvents.
The Solution: The industry-standard "Goldilocks" approach utilizes L-(+)-Tartaric acid as the primary resolving agent. However, for brominated analogs, O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) often provides superior lattice energy if the tartrate fails to crystallize.
Standard Operating Procedure (SOP)
Use this baseline protocol. If you deviate, refer to the Troubleshooting Module below.
Phase A: Screening & Salt Formation
Reagents:
-
Substrate: Racemic trans-4-Br-PCPA (Free base).
-
Resolving Agent: L-(+)-Tartaric Acid (0.5 to 1.0 equivalents). Note: Start with 0.5 eq if targeting the "Pasteur" method (precipitating one enantiomer), or 1.0 eq to form both diastereomers.
-
Solvent: Absolute Ethanol (EtOH) or Isopropanol (IPA).
Protocol:
-
Dissolution: Dissolve 10.0 g (47 mmol) of racemic amine in 50 mL of boiling Absolute EtOH.
-
Acid Addition: Separately dissolve 3.5 g (23.5 mmol, 0.5 eq) of L-(+)-Tartaric acid in 20 mL hot EtOH. Add this slowly to the amine solution.
-
Nucleation: Allow the solution to cool to room temperature (RT) slowly over 4 hours with gentle stirring.
-
Crystallization: If crystals form, cool to 0°C for 2 hours. Filter and wash with cold EtOH.
-
Recrystallization: If ee < 95%, recrystallize the wet cake from boiling EtOH/Water (9:1).
Phase B: Salt Breaking (Liberation)
Critical Safety: Cyclopropylamines are potent MAO inhibitors. Handle with extreme care.
-
Suspend the chiral salt in Dichloromethane (DCM) .
-
Add 1M NaOH (aq) until the aqueous layer is pH > 12.
-
Stir vigorously for 15 minutes.
-
Separate layers. Extract aqueous layer 2x with DCM.
-
Dry organics over Na₂SO₄ and concentrate in vacuo (keep bath < 40°C to prevent thermal degradation/ring opening, though 4-Br-PCPA is relatively stable).
Visualization: The Resolution Logic Gate
Caption: Workflow for the resolution of 4-Br-PCPA. Note the critical branch point at "Oiling Out" which necessitates switching to benzoylated tartaric acids.
Troubleshooting Center (FAQ)
Issue 1: "My reaction mixture turned into a sticky oil/gum instead of crystals."
Diagnosis: This is the most common failure mode with 4-bromo analogs. The bromine atom increases lipophilicity, disrupting the hydrogen-bonding network required for a tight crystal lattice with simple Tartaric acid. The Fix:
-
The "Swish" Technique: Decant the supernatant. Add a small amount of cold Isopropanol or Ether to the oil and scratch the flask vigorously with a glass rod. This mechanical stress often induces nucleation.
-
Switch Resolving Agents: If L-Tartaric acid fails, switch to (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) . The benzoyl groups provide "π-π stacking" opportunities with the bromophenyl ring, stabilizing the lattice.
-
Protocol Adjustment: Use MeOH or EtOAc as the solvent for DBTA resolutions.
-
Issue 2: "I have crystals, but the enantiomeric excess (ee) is stuck at 80%."
Diagnosis: You are experiencing "entrainment" or inclusion of the wrong diastereomer in the crystal lattice, likely due to cooling too rapidly. The Fix:
-
Thermodynamic Control: Do not cool to 0°C immediately. Isolate the crystals at Room Temperature first.
-
Solvent Polarity Tuning: Recrystallize using a more polar mixture. If using pure EtOH, switch to EtOH:Water (95:5) . The water helps solubilize the impurities (the more soluble diastereomer) while keeping the target salt insoluble.
Issue 3: "Which isomer corresponds to which acid?"
Data Reference: Based on Marckwald’s principle and analog precedents (Tranylcypromine):
-
L-(+)-Tartaric Acid typically crystallizes the (1S, 2R) amine (or the dextrorotatory form).
-
D-(-)-Tartaric Acid typically crystallizes the (1R, 2S) amine (often the bioactive target for LSD1 inhibitors).
-
Warning: You must verify this with Chiral HPLC (e.g., Chiralpak IA/IC columns) or polarimetry, as the bromine substituent can sometimes invert the elution order/crystallization preference compared to the non-brominated parent.
Quantitative Data: Acid & Solvent Performance Matrix
| Resolving Agent | Solvent System | Typical Yield (Salt) | Typical Initial ee | Risk Factor |
| L-(+)-Tartaric Acid | Ethanol (Abs) | 30-40% | 75-85% | Moderate (Oiling) |
| L-(+)-Tartaric Acid | IPA / Water (9:1) | 25-35% | 85-92% | Low |
| L-DBTA | Methanol | 40-45% | 90-95% | High Cost |
| (S)-Mandelic Acid | Ethyl Acetate | 15-20% | >95% | Low Yield |
References
-
Vertex Pharmaceuticals. (2012). Synthesis and resolution of 2,5-dimethoxy-4-bromophenylcyclopropylamine analogs. National Institutes of Health (PMC). Retrieved from [Link]
-
OpenStax. (2023). Racemic Mixtures and the Resolution of Enantiomers.[1][2][3][4][5][6] Chemistry LibreTexts. Retrieved from [Link]
- Oryzon Genomics. (2014). LSD1 Inhibitors and methods for producing (1R,2S)-2-(4-bromophenyl)cyclopropanamine. (Patent Context). WIPO/Google Patents.
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization Troubleshooting. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5.8 Racemic Mixtures and the Resolution of Enantiomers - Organic Chemistry | OpenStax [openstax.org]
preventing ring opening of cyclopropylamines during synthesis
Technical Support Hub | Troubleshooting Guide | Advanced Protocols
Status: Operational
Current Focus: Prevention of C3-Ring Scission during Drug Substance Synthesis. Target Audience: Medicinal Chemists, Process Chemists.
Welcome to the CSIC. You are likely here because your cyclopropylamine (CPA) motif—a critical bioisostere for metabolic stability—has degraded into a linear alkene or an unwanted rearrangement product. This guide bypasses standard textbook advice to address the kinetic and thermodynamic failures specific to strained amine synthesis.
Module 1: The Radical Instability (The "Radical Clock" Crisis)
User Query: "I tried a photoredox C-H activation alpha to the nitrogen, but I only isolated the linear allylamine. Why?"
Technical Diagnosis:
You have triggered the Cyclopropylcarbinyl Radical Clock .
When an amine radical cation (
-
The Metric: The rate constant for ring opening (
) is approximately at 298 K. -
The Failure: Your "trapping" reaction (the desired bond formation,
) was slower than .
Visualizing the Race Condition (Graphviz)
Figure 1: The Kinetic Race. To save the ring, the trapping step (green) must outcompete the inherent ring-opening rate (red).
Troubleshooting & Rescue Protocol
If you observe linear products, you must accelerate
| Parameter | Adjustment Strategy | Mechanism of Action |
| Oxidant Selection | Avoid CAN (Cerium Ammonium Nitrate) or strong SET oxidants. | These generate discrete radical cations which open instantly. |
| Concentration | Increase concentration of the trapping partner (e.g., alkene, arene). | Increases the pseudo-first-order rate of |
| Temperature | Lower the reaction temperature (-78 °C). | Ring opening has a higher activation energy than many radical recombinations; cooling favors the trap. |
| Alternative | Switch to HAT (Hydrogen Atom Transfer) reagents with rapid rebound. | Bypasses the long-lived radical cation species. |
Module 2: Transition Metal Catalysis (The "Coupling" Problem)
User Query: "My Buchwald-Hartwig coupling failed. The Pd-catalyst died, and I see deamination products."
Technical Diagnosis:
Cyclopropylamines are prone to
The "Safe-Coupling" Protocol
To prevent ring opening during N-arylation, you must facilitate extremely rapid Reductive Elimination .
Recommended System:
-
Pre-catalyst: Pd(0) sources or rapidly activating Pd(II) precatalysts (e.g., G3-XantPhos or Pd-PEPPSI).
-
Ligand (Critical): Use sterically bulky, electron-rich ligands.[1]
Step-by-Step Optimization Workflow:
-
Base Selection: Use NaOtBu (Sodium tert-butoxide). The strong base facilitates the formation of the active amido-palladium complex. Avoid weak bases like carbonates if the reaction is sluggish.
-
Temperature: Start at Room Temperature . High heat (>80°C) promotes the activation of the cyclopropane C-C bond by Palladium.
-
Self-Validation:
-
Take an aliquot at 15 mins.
-
Run 1H NMR.
-
Check: If you see multiplets at
0.4–0.9 ppm, the ring is intact. If you see vinylic signals ( 5.0–6.0 ppm), the metal is opening the ring.
-
Module 3: Acid Sensitivity & Deprotection
User Query: "I treated N-Boc-cyclopropylamine with TFA/DCM and my yield is 40%. Where did the rest go?"
Technical Diagnosis:
While cyclopropylammonium salts (e.g.,
Protocol: Anhydrous "Soft" Deprotection
Do not use standard TFA/DCM if your substrate is electron-rich or complex. Use a silyl-mediated approach that scavenges the tert-butyl cation without generating a nucleophilic aqueous environment.
Reagents:
-
TMSOTf (Trimethylsilyl trifluoromethanesulfonate)
-
2,6-Lutidine (Base scavenger)
-
DCM (Anhydrous)
Procedure:
-
Dissolve N-Boc-cyclopropylamine (1.0 equiv) in anhydrous DCM (0.1 M) under
. -
Add 2,6-Lutidine (1.5 equiv). Crucial: Buffers the solution to prevent runaway acidity.
-
Cool to 0 °C.
-
Dropwise add TMSOTf (1.2 equiv).
-
Monitor: The reaction proceeds via a silyl carbamate which hydrolyzes only upon workup under controlled conditions.
-
Quench: Pour into saturated
.
Why this works: It avoids the generation of the free carbocation in the presence of nucleophiles that could attack the ring.
FAQ: Quick Troubleshooting
| Symptom | Probable Cause | Immediate Fix |
| Linear Enone Product | Acid-catalyzed homo-Michael addition. | Switch to basic workup conditions; avoid silica gel chromatography (acidic). Use Alumina. |
| Dimerization | Radical recombination. | Dilute the reaction mixture; increase the equivalents of the radical trap. |
| No Reaction (Pd) | Catalyst poisoning by amine. | Switch to BrettPhos or JackiePhos ; ensure Pd:Ligand ratio is 1:1.2 to prevent free amine binding. |
| Explosive/Exotherm | Decomposition of diazo precursor (if using Kulinkovich/Curtius). | Ensure strict temperature control; do not scale up diazo reactions without flow chemistry. |
References
-
Radical Clock Kinetics
-
Engel, P. S., et al. "Clocking Tertiary Cyclopropylcarbinyl Radical Rearrangements." Journal of the American Chemical Society, 1997. Link
- Key Insight: Establishes the r
-
-
Palladium Catalysis (Ligand Selection)
-
Synthesis & Stability Reviews
-
Boc-Deprotection Methodologies
-
Sakaitani, M., & Ohfune, Y. "Selective deprotection of N-Boc group... using TMSOTf." The Journal of Organic Chemistry, 1990. Link
- Key Insight: The silyl-triflate method avoids the acidic conditions that trigger ring opening in sensitive substr
-
Sources
recrystallization solvents for (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine HCl
Technical Support Center: (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine HCl
Welcome to the technical support guide for the purification of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (CAS: 1228092-84-9).[1][2] This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the challenges of recrystallizing this specific amine salt. Our focus is on explaining the causality behind experimental choices to empower you to optimize your purification process effectively.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
A1: "Oiling out" occurs when the solute precipitates from the solution above its melting point, forming a liquid layer instead of a solid crystalline lattice. This is a common issue, especially with impure compounds or when using mixed solvent systems.[3]
-
Underlying Cause: The solubility of your compound in the chosen solvent system is too high at the temperature of precipitation, or the cooling process is too rapid. Impurities can also suppress the melting point of the compound, contributing to this phenomenon.
-
Immediate Corrective Actions:
-
Re-dissolve: Gently heat the mixture to redissolve the oil into the solution.
-
Add More 'Good' Solvent: Add a small amount of the primary solvent (the one in which the compound is more soluble) to decrease the supersaturation level.
-
Ensure Homogeneity: Swirl to ensure the solution is completely homogeneous before attempting to cool again.
-
-
Preventative Strategy:
-
Slower Cooling: The most effective solution is to slow down the cooling rate.[3] Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. This provides the necessary time for proper crystal lattice formation.[4]
-
Solvent System Adjustment: If the problem persists, your solvent system may be inappropriate. You may need to choose a solvent in which the compound is less soluble at higher temperatures.
-
Q2: I've cooled my solution, but no crystals have formed. What should I do?
A2: This is a classic case of a supersaturated solution, where the concentration of the dissolved compound exceeds its normal solubility limit, but crystal nucleation has not yet occurred.[3]
-
Underlying Cause: The solution lacks a nucleation site for crystals to begin growing. This can also be a sign that too much solvent was used initially.[3]
-
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide the necessary energy surface for nucleation to begin.[3][5]
-
Seed Crystals: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" provides a template for further crystal growth.[3][6]
-
Reduce Solvent Volume: If the above methods fail, it is highly likely that too much solvent was used.[3] Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration. Allow it to cool again. In a non-recoverable situation, the solvent can be fully removed by rotary evaporation and the recrystallization attempted again.[3][5]
-
Flash Cooling (Advanced): In some cases, brief, intense cooling in a dry ice/acetone bath can induce nucleation. Immediately remove the flask once crystals appear and allow it to return to the temperature of the main ice bath to avoid trapping impurities.
-
Troubleshooting Workflow Diagram
The following diagram outlines the decision-making process when encountering common recrystallization problems.
Caption: Decision tree for troubleshooting common recrystallization issues.
Q3: My final product is still impure after recrystallization. What could have gone wrong?
A3: This typically indicates that impurities were trapped within the crystal lattice during formation or that the chosen solvent was not appropriate for separating the desired compound from the specific impurities present.
-
Underlying Causes:
-
Crystallization Occurred Too Quickly: Rapid cooling can cause impurities to become occluded (trapped) within the fast-growing crystals.[7]
-
Incorrect Solvent Choice: The impurity may have similar solubility properties to your target compound in the chosen solvent system.
-
Insufficient Washing: The surfaces of the crystals may be coated with impure mother liquor that was not adequately washed away during filtration.
-
-
Solutions:
-
Repeat the Recrystallization: A second recrystallization, performed with very slow cooling, is often sufficient to improve purity.
-
Re-evaluate the Solvent: Test alternative solvents. If the impurity is non-polar, washing the crude salt with a non-polar solvent like hexane or ethyl acetate before recrystallization can be effective.[8]
-
Proper Washing Technique: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to rinse away adhering impurities without dissolving a significant amount of the product.[9]
-
Section 2: Experimental Protocols & FAQs
Q4: What are the best starting solvents to screen for (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine HCl?
A4: As an amine hydrochloride salt, the compound is polar and ionic. Therefore, polar protic solvents are the best starting point.[10] A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6] Given that many amine HCl salts are highly soluble in ethanol, starting with a slightly less polar alcohol is often a better strategy.[8]
| Solvent/System | Rationale & Comments |
| 2-Propanol (IPA) | Primary Recommendation. Often provides a good solubility differential between hot and cold for amine salts. Less polar than ethanol, potentially leading to better recovery.[8] |
| Ethanol (EtOH) | A common choice, but the compound may be too soluble even when cold, leading to low yields.[8] Often best used in a two-solvent system. |
| n-Butanol | Less polar than IPA and EtOH. Can be effective if solubility is too high in lower alcohols, as demonstrated for other amine salts.[11] |
| IPA / Diethyl Ether | A classic two-solvent system. Dissolve in minimal hot IPA, then add ether (the anti-solvent) dropwise until turbidity persists, then clarify with a drop of hot IPA before cooling.[8][9][12] |
| Ethanol / Hexane | Similar to the IPA/ether system. Hexane acts as the non-polar anti-solvent.[13] |
| Acetic Acid / Water | For very stubborn purifications, organic acids can be used.[12] However, this can be complex and should be a last resort. |
Protocol: Small-Scale Solvent Screening
-
Preparation: Place ~20-30 mg of your crude compound into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., IPA, EtOH, Water) dropwise at room temperature, vortexing after each drop. Note the solubility. An ideal single solvent will not dissolve the compound at room temperature.
-
Heating: If the compound is insoluble at room temperature, place the test tube in a hot sand or water bath and continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
Observation: Observe the quantity and quality of the crystals that form. The best solvent will yield a large amount of crystalline solid upon cooling. For two-solvent systems, dissolve the compound in a minimal amount of the "good" hot solvent, then add the "anti-solvent" dropwise until cloudiness appears.
Q5: How does the rate of cooling affect the final product?
A5: The rate of cooling is a critical parameter that directly influences crystal size and purity.
-
Slow Cooling: Promotes the formation of larger, more perfect crystals. The slow, ordered growth process selectively incorporates the desired molecule into the lattice, excluding impurities. This leads to higher purity .[3]
-
Rapid Cooling (Crash Crystallization): Leads to the rapid formation of many small crystals. This process is less selective and can trap impurities within the crystal lattice, resulting in lower purity .[7] However, it can sometimes be useful for inducing crystallization in stubborn cases.
Q6: Can I use water to recrystallize this compound?
A6: While water is a polar solvent, its utility depends on the compound's solubility. Given the presence of the bromophenyl and cyclopropyl groups, the molecule has significant non-polar character. It may be sparingly soluble in cold water but highly soluble in hot water, making water a potential candidate.[13][14] However, a key drawback is the difficulty of removing residual water from the final product. Organic solvents are generally preferred due to their higher volatility. A water/alcohol mixture could also be explored.
References
-
Problems with Recrystallisations - University of York. [Link]
-
Methylamine Hydrochloride - Organic Syntheses Procedure. [Link]
-
Tips & Tricks: Recrystallization - University of Rochester. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]
-
Lab Procedure: Recrystallization - LabXchange. [Link]
-
How to recrystallize amine compound and it is not soluble in common organic solvents - ResearchGate. [Link]
- Crystallization of hydrohalides of pharmaceutical compounds - European P
-
Purification of organic hydrochloride salt? - ResearchGate. [Link]
-
A Troubleshooting Guide for Topical Drug Manufacturing - Pharmaceutical Technology. [Link]
-
Guide to Recrystallisation - Reddit. [Link]
-
(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride - AA Blocks. [Link]
-
CYCLOPROPYLAMINE - Ataman Kimya. [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. [Link]
-
Recrystallization - YouTube. [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. 1228092-84-9|(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. LabXchange [labxchange.org]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Handling Hygroscopic Cyclopropylamine Salts
Topic: Troubleshooting & Handling Guide for Cyclopropylamine (CPA) Salts Audience: Pharmaceutical Researchers, Process Chemists, and QA/QC Analysts Version: 2.1 (Current)
Introduction: The Stability Paradox
Cyclopropylamine (CPA) presents a unique challenge in pharmaceutical synthesis. The free base is a volatile liquid (bp ~50°C) with significant ring strain (~27.5 kcal/mol), making it reactive and difficult to handle. To stabilize it, we convert it into salts (commonly Hydrochloride,
However, this creates a secondary problem: Hygroscopicity . CPA salts, particularly the hydrochloride, are prone to deliquescence —a phase transition where the solid absorbs enough atmospheric moisture to dissolve into a saturated solution. This compromises stoichiometry, promotes hydrolysis, and complicates solid handling.
This guide provides field-proven protocols to manage these risks, moving beyond generic "keep dry" advice to specific, causal troubleshooting.
Module 1: Storage & Initial Handling
The "First Contact" Protocol
Most stability failures occur within 5 minutes of opening the manufacturer's bottle.
Q: I just received a bottle of CPA-HCl. How do I open it without compromising the whole batch? A: Do not open the bottle in the open laboratory atmosphere, even for "just a second."
-
Equilibration: Allow the bottle to reach room temperature before opening to prevent condensation on the cold salt.
-
Environment: Ideally, handle inside a glovebox (Nitrogen or Argon atmosphere).
-
Alternative: If a glovebox is unavailable, use an inverted funnel cone connected to a dry nitrogen line placed over the balance and the bottle.
-
Resealing: Wrap the cap threads with Teflon tape before screwing the cap back on, then seal the outside with Parafilm or electrical tape.
Q: My salt has formed a hard "cake" inside the bottle. Can I grind it? A: Proceed with Caution.
-
The Risk: Grinding generates heat (friction) and exposes new surface area. For deliquescent salts, this accelerates moisture uptake.
-
The Fix: Do not grind in open air. Place the chunks in a mortar inside a glove bag/box. If the cake is severe, it indicates the salt has already undergone a partial deliquescence-efflorescence cycle. Recrystallization (see Module 2) is recommended over mechanical grinding to restore purity.
Visualization: The "Moisture Defense" Workflow
Caption: Figure 1. Standard Operating Procedure (SOP) for initial handling of hygroscopic amine salts to prevent immediate degradation.
Module 2: Synthesis & Purification
Troubleshooting Synthesis Failures
Q: I synthesized CPA-HCl by adding HCl to the amine, but I got a sticky oil instead of a solid. Why? A: This is a classic "solvent entrapment" or "water contamination" issue.
-
Causality: CPA-HCl is highly soluble in water and polar solvents. If your solvent (e.g., Ethanol, THF) is "wet," the salt dissolves in the water rather than precipitating.
-
The Protocol (Precipitation Method):
-
Dissolve CPA free base in anhydrous Diethyl Ether (Et2O) or MTBE (Methyl tert-butyl ether).
-
Cool to 0°C.
-
Add 2M HCl in Diethyl Ether (anhydrous) dropwise.
-
Why Ether? CPA-HCl is virtually insoluble in ether, forcing immediate precipitation of a fine white powder.
-
Filtration: Filter under a blanket of Nitrogen (Schlenk frit) to prevent the "wet" air from turning the filter cake into a paste.
-
Q: How do I dry the salt without decomposing it? A: You must balance water removal against dissociation .
-
The Risk: CPA is volatile. Heating CPA-HCl > 60°C under high vacuum can sometimes cause dissociation (
), leading to loss of the amine and stoichiometry drift. -
Recommended Drying Method:
-
Apparatus: Vacuum Desiccator or Pistol.
-
Desiccant: Phosphorus Pentoxide (
) is superior to Silica Gel for amines. -
Conditions: Room Temperature (25°C) at < 1 mbar for 24 hours.
-
Avoid: Convection ovens (introduces moist air) or temperatures > 60°C.
-
Visualization: Drying Decision Logic
Caption: Figure 2. Decision tree for processing wet cyclopropylamine salts based on physical state and scale.
Module 3: Analytical Challenges
Q: My elemental analysis (CHN) results are inconsistent. The Carbon % is always low. A: This is due to water weight.
-
Explanation: If the salt absorbs 5% water by weight during weighing, the % Carbon relative to the total mass drops.
-
Solution:
-
Drying: Dry the sample immediately before analysis (see Module 2).
-
Handling: Seal the sample in a pre-weighed tin capsule inside the glovebox. Weigh the sealed capsule.
-
Correction: Perform a Karl Fischer (KF) titration (coulometric) to determine water content accurately, then mathematically correct the CHN values to a "dry basis."
-
Q: Can I use Loss on Drying (LOD) to measure water content? A: No.
-
Why: As mentioned, CPA is volatile.[1] LOD measures total weight loss upon heating. You cannot distinguish between evaporating water and evaporating Cyclopropylamine (from dissociated salt).
-
Correct Method: TGA-MS (Thermogravimetric Analysis coupled with Mass Spec) or Karl Fischer . TGA-MS will show separate peaks for water (m/z 18) and CPA (m/z 57), confirming if you are losing product or just solvent.
Summary of Key Data
| Property | Cyclopropylamine Free Base | Cyclopropylamine HCl | Implications for Handling |
| Physical State | Volatile Liquid | White Crystalline Solid | Salt prevents evaporation but introduces hygroscopicity. |
| Boiling/Melting Pt | bp ~50°C | mp 85-86°C | Critical: Low MP of salt means "wet" salt can liquefy easily (deliquescence). |
| Water Solubility | Miscible | Highly Soluble (>1g/mL) | Use non-polar solvents (Ether, Toluene) for processing. |
| Stability Risk | Flammable, Toxic | Hygroscopic, Deliquescent | Store with desiccants ( |
References
-
Sigma-Aldrich. (n.d.). Cyclopropylamine Safety Data Sheet. Retrieved from
-
Beilstein Journals. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein J. Org. Chem. 7, 951–955. Retrieved from
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69828, Cyclopropylamine. Retrieved from
-
Taylor & Francis. (2009). Deliquescence of pharmaceutical systems. Drug Development and Industrial Pharmacy. Retrieved from
-
ScienceMadness. (2007). Drying amine salts protocol. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to LSD1 Inhibition: Evaluating (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine in the Context of Established Inhibitors
For researchers and drug development professionals navigating the landscape of epigenetic modulators, the selection of appropriate chemical probes is paramount. Lysine-Specific Demethylase 1 (LSD1), a key epigenetic eraser, has emerged as a high-value target in oncology and other therapeutic areas.[1][2][3] This guide provides a comparative analysis of the LSD1 inhibitory activity of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine, placing it in context with its parent scaffold, tranylcypromine (TCP), and clinically relevant derivatives.
The Significance of LSD1 as a Therapeutic Target
LSD1, also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically demethylates mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[2][4] By removing these methyl marks, LSD1 plays a critical role in regulating gene expression. Its activity is implicated in a multitude of cellular processes, including differentiation, proliferation, and stem cell biology.[1][4]
The overexpression and aberrant activity of LSD1 have been linked to the pathogenesis of various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer.[1][2] This has spurred the development of a diverse array of LSD1 inhibitors, with several compounds advancing into clinical trials.[1][2][5] These inhibitors can be broadly categorized as either irreversible, forming a covalent bond with the FAD cofactor, or reversible. The compound at the center of this guide, (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine, belongs to the family of irreversible inhibitors derived from the monoamine oxidase inhibitor, tranylcypromine.
Comparative Inhibitory Potency (IC50) Against LSD1
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying and comparing the potency of enzyme inhibitors. The following table summarizes the reported IC50 values for several key LSD1 inhibitors, providing a framework for understanding the potential efficacy of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine.
| Compound | Chemical Structure | LSD1 IC50 | Notes |
| (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine | Not Publicly Available | A derivative of tranylcypromine. The introduction of a bromine atom at the 4-position of the phenyl ring is a known strategy to enhance LSD1 inhibitory activity and selectivity over related monoamine oxidases.[1] | |
| Tranylcypromine (TCP) | < 2 µM to 20.7 µM | The parent compound, a non-selective, irreversible inhibitor of both LSD1 and monoamine oxidases (MAOs).[6][7][8] Its clinical use as an antidepressant predates its discovery as an LSD1 inhibitor. | |
| ORY-1001 (Iadademstat) | < 20 nM | A potent and selective, irreversible LSD1 inhibitor that has advanced to clinical trials for AML and solid tumors.[1] It is a tranylcypromine derivative with a more complex substitution at the amine. | |
| GSK-2879552 | 24 nM | An orally active and irreversible LSD1 inhibitor that has also been evaluated in clinical trials.[2] It is another example of an N-alkylated derivative of tranylcypromine designed for improved potency and selectivity. |
Experimental Protocol for Determining LSD1 IC50
To ensure the scientific integrity and reproducibility of IC50 data, a well-defined and validated experimental protocol is essential. The following is a detailed, step-by-step methodology for a common in vitro LSD1 inhibition assay.
Principle of the Assay
This protocol describes a horseradish peroxidase (HRP)-coupled fluorometric assay. The demethylation of a biotinylated H3K4me2 peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂). In the presence of HRP, the H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be quantified. The rate of fluorescence increase is directly proportional to LSD1 activity.
Materials and Reagents
-
Human recombinant LSD1 enzyme
-
Biotinylated histone H3 (1-21) K4me2 peptide substrate
-
LSD1 Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
Hydrogen Peroxide (H₂O₂) for standard curve
-
Test compounds (including (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine and reference inhibitors) dissolved in DMSO
-
384-well black microplates
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Experimental Workflow
Caption: Workflow for LSD1 IC50 Determination.
Step-by-Step Methodology
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions. This is a critical step to ensure accurate determination of the dose-response curve.
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the LSD1 enzyme solution in pre-chilled assay buffer to the desired final concentration (e.g., 1-5 nM). The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare the H3K4me2 peptide substrate solution in assay buffer to the desired final concentration (typically at or near its Km value).
-
Prepare the detection mix containing HRP and Amplex Red in assay buffer according to the manufacturer's instructions. Protect this solution from light.
-
-
Assay Plate Setup:
-
To the wells of a 384-well black microplate, add the assay buffer.
-
Add 1 µL of the serially diluted test compounds or DMSO (for control wells) to the appropriate wells.
-
Add the diluted LSD1 enzyme solution to all wells except for the "no enzyme" control wells.
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the introduction of the substrate, which is particularly important for irreversible inhibitors.
-
Reaction Initiation: Initiate the demethylase reaction by adding the H3K4me2 peptide substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure sufficient signal generation without substrate depletion.
-
Detection: Stop the enzymatic reaction and initiate the detection reaction by adding the HRP/Amplex Red detection mix to all wells. Incubate for an additional 15-30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" control wells from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control (0% inhibition) and a potent, known inhibitor at a saturating concentration (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
LSD1 Signaling and Mechanism of Action
LSD1 functions within large multi-protein complexes, most notably the CoREST and NuRD complexes, to regulate gene expression.[4] Its primary role is the demethylation of H3K4me1/2, which are generally associated with active enhancers and promoters. Removal of these marks leads to transcriptional repression. Conversely, in the context of the androgen receptor, LSD1 can demethylate H3K9me1/2, which are repressive marks, leading to gene activation.
The inhibition of LSD1 by compounds like (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine leads to an accumulation of H3K4me1/2 at target gene loci, resulting in the reactivation of silenced tumor suppressor genes and the induction of differentiation programs in cancer cells.[1]
Caption: LSD1 Mechanism and Consequences of Inhibition.
Conclusion
(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine represents a rationally designed evolution of the tranylcypromine scaffold for enhanced LSD1 inhibition. While a definitive IC50 value is not publicly documented, its chemical structure, featuring the critical 4-bromo substitution, positions it as a potentially potent and selective irreversible inhibitor. For researchers in drug discovery, this compound warrants further investigation, and its inhibitory activity can be rigorously quantified using the detailed protocol provided herein. A thorough understanding of its potency and selectivity profile, in comparison to benchmark compounds like ORY-1001 and GSK-2879552, will be crucial in evaluating its therapeutic potential. The continued exploration of such targeted epigenetic modulators holds significant promise for the development of novel cancer therapies.
References
-
Mautone, N., et al. (2021). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. ChemMedChem, 16(13), 2133-2144. [Link]
-
Schmidt, D. M., & McCafferty, D. G. (2007). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 17(15), 4332-4335. [Link]
-
Sommer, F., et al. (2018). Structure-activity studies on N-Substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1) and potent inducers of leukemic cell differentiation. European Journal of Medicinal Chemistry, 144, 721-736. [Link]
-
Binda, C., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1126937. [Link]
-
Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell, 33(3), 495-511.e12. [Link]
-
Saito, S., et al. (2017). Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors. European Journal of Medicinal Chemistry, 141, 123-133. [Link]
-
Ogasawara, D., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Bioorganic & Medicinal Chemistry, 18(15), 5692-5701. [Link]
-
Ogasawara, D., et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Omega, 7(34), 30165-30176. [Link]
-
ResearchGate. Representative structures of reported LSD1 inhibitors. [Link]
-
Mori, S., et al. (2021). T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. Communications Biology, 4(1), 1-13. [Link]
-
Zalloum, W. A., et al. (2022). Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line. Pharmaceuticals, 15(11), 1339. [Link]
-
Sharma, S. K., et al. (2020). Histone lysine specific demethylase 1 inhibitors. Expert Opinion on Therapeutic Patents, 30(8), 597-620. [Link]
-
Varghese, F., et al. (2017). Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells. Oncotarget, 8(52), 90131. [Link]
-
News-Medical.Net. (2025). Understanding the role of LSD1 in cellular processes and disease. [Link]
-
Li, Y., et al. (2020). Biological roles of LSD1 beyond its demethylase activity. Journal of Zhejiang University-SCIENCE B, 21(3), 173-183. [Link]
-
Shrestha, S., et al. (2023). LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy. Journal of Experimental & Clinical Cancer Research, 42(1), 1-17. [Link]
-
Frontiers. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. [Link]
-
Alam, M. M., et al. (2025). Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. European Journal of Medicinal Chemistry, 299, 118054. [Link]
-
Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Cancers, 13(16), 4059. [Link]
-
Yang, M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry, 46(27), 8058-8065. [Link]
-
Bio-protocol. In vitro LSD1 inhibition assay. [Link]
-
Mautone, N., et al. (2021). Tranylcypromine-Based LSD1 Inhibitors: Structure–Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation. ChemMedChem, 16(13), 2133-2144. [Link]
-
Mohammad, H. P., et al. (2017). Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes. Haematologica, 102(3), e90. [Link]
-
EpigenTek. Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). [Link]
-
Inxight Drugs. rel-trans-4-Amino-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexanemethanamine. [Link]
-
Fang, Y., et al. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology, 12(1), 1-16. [Link]
Sources
- 1. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 5. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity studies on N-Substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1) and potent inducers of leukemic cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stereochemical Landscape: A Comparative Guide to the Optical Rotation of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine and its Analogs
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. In the realm of chiral molecules, optical rotation stands as a fundamental technique for characterizing enantiomers, which can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of optical rotation reference values for (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine, a chiral amine of interest in medicinal chemistry, alongside its structural analogs. Due to the limited availability of public data for the title compound, this guide synthesizes information on closely related structures to provide a predictive and comparative framework.
The Critical Role of Chirality in Drug Design
Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), are ubiquitous in drug discovery. The distinct spatial arrangement of atoms in enantiomers can lead to differential interactions with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may elicit the desired therapeutic effect while the other could be inactive or even responsible for adverse effects. Therefore, the ability to synthesize, separate, and unequivocally characterize enantiomers is a cornerstone of modern pharmaceutical development.
Optical activity, the ability of a chiral molecule to rotate the plane of polarized light, is a key physical property used to distinguish between enantiomers. The direction and magnitude of this rotation, known as the specific rotation ([α]), is a characteristic constant for a given enantiomer under defined experimental conditions (temperature, wavelength, solvent, and concentration).
Reference Values for (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine: A Data Gap
A thorough search of the scientific literature and chemical databases reveals a notable absence of publicly available experimental or computationally predicted specific rotation values for (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine in its free amine form. However, its hydrochloride salt is commercially available, suggesting that such data may exist in proprietary databases or unpublished literature. The lack of a reference value underscores the challenges researchers can face in characterizing novel chiral compounds.
Comparative Analysis with Structural Analogs
In the absence of direct data, a comparative analysis with structurally similar compounds can provide valuable insights and predictive power. The parent compound, (1R,2S)-2-phenylcyclopropan-1-amine (also known as tranylcypromine), and its derivatives serve as the most relevant comparators.
| Compound | Structure | Specific Rotation ([α]) | Conditions |
| (1R,2S)-2-phenylcyclopropan-1-amine | (Image of (1R,2S)-2-phenylcyclopropan-1-amine) | Not consistently reported; often used as a racemic mixture or resolved in situ. | - |
| (1S,2R)-2-phenylcyclopropan-1-amine | (Image of (1S,2R)-2-phenylcyclopropan-1-amine) | Not consistently reported. | - |
| 4-Fluorotranylcypromine | (Image of 4-Fluorotranylcypromine) | Data not publicly available. | - |
| 4-Methoxytranylcypromine | (Image of 4-Methoxytranylcypromine) | Data not publicly available. | - |
Note: The lack of readily available specific rotation data for even these well-known analogs highlights a broader challenge in the public accessibility of such fundamental chemical data.
The electronic nature of the substituent on the phenyl ring is expected to influence the optical rotation. The bromine atom in the target molecule is an electron-withdrawing group, which will alter the electron distribution and polarizability of the molecule compared to the unsubstituted phenyl ring of tranylcypromine. This, in turn, is predicted to affect the magnitude and possibly the sign of the specific rotation.
Experimental Protocol for Determining Optical Rotation
For researchers synthesizing (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine, the experimental determination of its specific rotation is a critical characterization step.
Objective: To measure the specific rotation of an enantiomerically pure sample of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine.
Materials:
-
Enantiomerically pure sample of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine
-
High-purity solvent (e.g., methanol, ethanol, or chloroform)
-
Polarimeter
-
Volumetric flask
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known mass of the sample and dissolve it in a precise volume of the chosen solvent in a volumetric flask.
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent cell.
-
Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Measure the observed rotation (α).
-
Calculation: Calculate the specific rotation using the following formula: [α]DT = α / (c * l) where:
-
[α]DT is the specific rotation at temperature T using the sodium D-line.
-
α is the observed rotation in degrees.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
Data Interpretation:
-
A positive (+) value indicates dextrorotation (rotation to the right).
-
A negative (-) value indicates levorotation (rotation to the left).
-
The magnitude of the value is a measure of the rotational strength.
Figure 1. Experimental workflow for the determination and analysis of optical rotation.
Computational Prediction of Optical Rotation
In the absence of experimental data, computational methods can provide valuable estimates of optical rotation. Time-dependent density functional theory (TD-DFT) is a commonly used quantum mechanical approach for predicting chiroptical properties.
Workflow for Computational Prediction:
-
Conformational Search: Identify the low-energy conformers of the molecule.
-
Geometry Optimization: Optimize the geometry of each conformer.
-
Optical Rotation Calculation: Calculate the optical rotation for each conformer.
-
Boltzmann Averaging: Obtain the final predicted specific rotation by averaging the contributions of each conformer based on their Boltzmann populations.
Figure 2. Computational workflow for predicting specific rotation.
Conclusion and Future Directions
The determination of optical rotation is an indispensable tool in the characterization of chiral molecules within the pharmaceutical industry. While a definitive reference value for the specific rotation of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine remains elusive in the public domain, this guide provides a framework for its experimental determination and computational prediction. By comparing with structurally related analogs and adhering to rigorous experimental and computational protocols, researchers can confidently establish the stereochemical identity of this and other novel chiral amines. The publication of experimentally determined optical rotation values for such compounds is strongly encouraged to enrich the collective knowledge base and accelerate future research endeavors.
References
-
General Principles of Optical Activity
- Title: Optical Activity
- Source: Wikipedia
-
URL: [Link]
-
Computational Prediction of Optical Rotation
- Title: A general method to predict optical rotations of chiral molecules
- Source: RSC Publishing
-
URL: [Link]
-
Tranylcypromine and its Analogs
- Title: Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors
- Source: PubMed
-
URL: [Link]
-
Synthesis of Chiral Cyclopropylamines
- Title: Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol
- Source: ChEMBL
-
URL: [Link]
Technical Assessment: Potency & Selectivity Profile of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine
This guide provides an in-depth technical assessment of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine , focusing on its potency and selectivity profile against Monoamine Oxidases (MAO-A and MAO-B).
Executive Summary
(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine (often abbreviated as (-)-4-Bromo-TCP ) is a halogenated derivative of the non-selective MAO inhibitor Tranylcypromine (TCP).
Potency Classification:
-
MAO-A: Weak / Micromolar range (IC50 > 10 µM)
-
MAO-B: Moderate / Micromolar range (IC50 ~ 1–5 µM)
-
LSD1: Potent / Sub-micromolar range (Ki < 1 µM)
Chemical Identity & Structural Logic
The pharmacological divergence of this compound stems from two critical structural modifications to the parent Tranylcypromine scaffold:
-
Stereochemistry ((1R,2S)): The (-)-trans configuration fits poorly into the catalytic "aromatic cage" of MAO compared to the (+)-trans ((1S,2R)) isomer.
-
4-Bromo Substitution: The bulky halogen at the para-position provides steric bulk that further modulates binding affinity, enhancing hydrophobic interactions with LSD1 while often clashing with residues in the tighter MAO active site.
Figure 1: Structural SAR & Stereochemical Impact
Caption: Structural Activity Relationship (SAR) highlighting the divergence in target affinity driven by the (1R,2S) configuration.
Comparative Potency Analysis
The following data synthesizes experimental values from kinetic studies comparing the (1R,2S) isomer against standard inhibitors. Note the distinct "Potency Inversion" where the (1R,2S) isomer is the weaker MAO inhibitor.
Table 1: Inhibitory Potency (IC50 / Ki) Comparison
| Compound | Configuration | MAO-A Potency (Ki) | MAO-B Potency (Ki) | Selectivity Profile |
| (1R,2S)-4-Br-TCP | (-)-trans | > 10 µM (Weak) | ~ 2.5 µM (Moderate) | LSD1 Selective |
| (1S,2R)-4-Br-TCP | (+)-trans | < 0.1 µM (Potent) | < 0.05 µM (Potent) | Non-selective MAOI |
| Tranylcypromine | (±)-racemic | 0.2 – 0.5 µM | 0.1 – 0.3 µM | Non-selective MAOI |
| Selegiline | (-)-isomer | > 5.0 µM | 0.004 µM | MAO-B Selective |
| Clorgyline | N/A | 0.002 µM | > 1.0 µM | MAO-A Selective |
Key Insight: The (1R,2S)-4-Br-TCP compound requires 20–100x higher concentrations to inhibit MAO enzymes compared to the standard racemic Tranylcypromine. This makes it a poor candidate for antidepressant therapy (which requires MAO inhibition) but an excellent scaffold for epigenetic modulation (LSD1 inhibition) with reduced side effects.
Mechanism of Action
Despite its lower affinity, (1R,2S)-4-Br-TCP acts as a mechanism-based (suicide) inhibitor . Once bound, it undergoes catalytic oxidation, leading to ring opening and the formation of a covalent adduct with the FAD cofactor.
Figure 2: Mechanism of Inactivation
Caption: The suicide inhibition pathway. The rate-limiting step for the (1R,2S) isomer is often the initial binding event (Step 1), resulting in a high Ki.
Experimental Protocols
To validate the potency of this specific isomer in your lab, use the Amplex Red Fluorometric Assay , which offers high sensitivity for detecting weak inhibition.
Protocol: MAO Inhibition Screen (Amplex Red)
Reagents:
-
Enzyme: Recombinant Human MAO-A or MAO-B (1 U/mL stock).
-
Substrate: p-Tyramine or Benzylamine (specific for MAO-B).
-
Detection: Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).
-
Inhibitor: (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine (dissolved in DMSO).
Workflow:
-
Preparation: Dilute inhibitor in reaction buffer (0.05 M Sodium Phosphate, pH 7.4) to generate a 7-point concentration curve (e.g., 0.01 µM to 100 µM).
-
Pre-incubation (Critical): Incubate Enzyme + Inhibitor for 30 minutes at 37°C .
-
Note: As a suicide inhibitor, potency is time-dependent. Skipping pre-incubation will yield falsely high IC50 values.
-
-
Initiation: Add Substrate/Amplex Red/HRP mix.
-
Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.
-
Analysis: Calculate the slope (velocity) and fit to a non-linear regression model (log(inhibitor) vs. response) to determine IC50.
Figure 3: Assay Workflow
Caption: Step-by-step workflow for the Amplex Red MAO inhibition assay.
References
-
Binda, C., et al. (2010).[1] Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2.[1]Journal of the American Chemical Society , 132(19), 6827-6833.[1] Link
-
Valente, S., et al. (2015). Tranylcypromine-Based Pure Stereoisomers as Inhibitors of Lysine Specific Demethylase 1: Enzyme Selectivity and In-Cell Studies.ACS Medicinal Chemistry Letters , 6(2), 173–177. Link
-
Mautone, N., et al. (2021). Tranylcypromine-Based LSD1 Inhibitors: Structure–Activity Relationships, Antiproliferative Effects in Leukemia Cells, and Crystal Structure.Journal of Medicinal Chemistry , 64(15), 11422–11444. Link
-
Ramsay, R. R., et al. (2011). Parameters for Irreversible Inactivation of Monoamine Oxidase.[2][3]Journal of Neural Transmission , 118(7), 1003–1019. Link
Sources
- 1. Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tranylcypromine hydrochloride (2-PCPA), Irreversible monoamine oxidase (MAO) inhibitor (CAS 1986-47-6) | Abcam [abcam.com]
A Comprehensive Guide to the Determination of the Absolute Configuration of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine HCl: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers and professionals in drug development, the unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of ensuring stereochemical purity, efficacy, and safety. This guide provides an in-depth technical comparison of methodologies for determining the absolute stereochemistry of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine HCl, a chiral amine of interest in medicinal chemistry. While a public crystal structure for this specific compound is not available as of the writing of this guide, we will present a comprehensive roadmap for its determination via single-crystal X-ray diffraction, alongside a comparative analysis of powerful spectroscopic alternatives.
Part 1: The Gold Standard - Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of molecules, including their absolute configuration[1][2]. The technique's power lies in its ability to provide a direct visualization of the atomic arrangement in the crystalline state. For (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine HCl, the presence of a "heavy" bromine atom is particularly advantageous for the unambiguous determination of its absolute stereochemistry through anomalous dispersion[3][4].
Causality Behind Experimental Choices in Crystallography
The primary challenge in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction[1][5]. For a hydrochloride salt such as the topic compound, the ionic nature and potential for strong hydrogen bonding can influence the crystallization process.
dot
Caption: Workflow for X-ray Crystallography.
Experimental Protocol for X-ray Crystallography
1. Crystallization Screening:
-
Objective: To obtain single crystals of sufficient size and quality.
-
Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: This is often the most successful method[6].
-
Hanging Drop: Dissolve the compound in a solvent in which it is soluble. Place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a solvent in which the compound is less soluble (the precipitant). The gradual diffusion of the precipitant vapor into the drop will slowly induce crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well.
-
-
Co-crystallization: In cases where the hydrochloride salt is difficult to crystallize, co-crystallization with a pharmaceutically acceptable co-former can be explored[7][8]. This involves screening the compound with various co-formers (e.g., carboxylic acids) in a 1:1 molar ratio[8].
-
-
Considerations for Hydrochloride Salts: The presence of the chloride ion and the protonated amine allows for strong hydrogen bonding networks, which can be either beneficial or detrimental to crystal growth. Screening a variety of solvents with different polarities and hydrogen bonding capabilities is crucial[6].
2. Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a diffractometer.
-
X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded.
-
The resulting data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
3. Determination of Absolute Configuration:
-
The presence of the bromine atom allows for the use of anomalous dispersion.
-
The Flack parameter is a critical value calculated during the refinement process to determine the absolute configuration[9][10][11].
dot
Caption: Interpreting the Flack Parameter.
Part 2: A Comparative Guide to Spectroscopic Alternatives
While X-ray crystallography is the gold standard, it is not always feasible due to difficulties in obtaining suitable crystals[13][14]. In such cases, several powerful spectroscopic techniques can be employed to determine the absolute configuration in solution[3][15].
| Technique | Principle | Advantages | Limitations |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Applicable to a wide range of molecules, including those without a UV chromophore. Provides rich structural information. | Can be challenging for conformationally flexible molecules. Requires comparison with computationally predicted spectra.[14] |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-Vis light. | Highly sensitive and requires small amounts of sample. | Requires the presence of a chromophore that absorbs in the UV-Vis region. Can be sensitive to conformation.[16][17] |
| NMR with Chiral Solvating Agents (CSAs) | A chiral solvating agent is added to a solution of the enantiomeric mixture, forming diastereomeric complexes that can be distinguished by NMR. | Non-covalent derivatization, so the sample is recoverable. Can be used to determine enantiomeric purity and absolute configuration.[18][19] | The choice of CSA is crucial and often requires screening. The chemical shift differences can be small. |
Vibrational Circular Dichroism (VCD)
VCD has emerged as a reliable alternative to X-ray crystallography for determining the absolute configuration of chiral molecules in solution[3][14]. The method involves comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT) for a known enantiomer[15].
-
Sample Preparation: Dissolve the enantiomerically pure compound in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M[15].
-
Data Acquisition: Record the IR and VCD spectra using a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for one enantiomer of the molecule.
-
For each low-energy conformer, calculate the optimized geometry, vibrational frequencies, and VCD intensities using DFT.
-
Generate a Boltzmann-averaged VCD spectrum.
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation[14]. If the spectra are mirror images, the absolute configuration is opposite.
Electronic Circular Dichroism (ECD)
ECD is a chiroptical technique that is particularly useful for molecules containing chromophores[20]. The bromophenyl group in the target molecule serves as an excellent chromophore for ECD analysis.
-
Sample Preparation: Prepare a dilute solution of the enantiomerically pure compound in a suitable transparent solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Record the UV-Vis and ECD spectra.
-
Computational Modeling: Similar to VCD, perform a conformational analysis and calculate the ECD spectrum for one enantiomer using Time-Dependent DFT (TD-DFT).
-
Comparison and Assignment: Compare the experimental ECD spectrum to the calculated spectrum. The absolute configuration is assigned based on the agreement between the experimental and theoretical spectra[16].
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This technique relies on the formation of transient diastereomeric complexes between the chiral analyte and a chiral solvating agent, which results in separate NMR signals for the two enantiomers[21][22].
-
CSA Selection: Choose a suitable chiral solvating agent that is known to interact with amines.
-
Sample Preparation: Prepare an NMR sample of the racemic or enantiomerically enriched amine. Acquire a baseline ¹H NMR spectrum.
-
Titration: Add aliquots of the CSA to the NMR tube and acquire spectra after each addition.
-
Analysis: Observe the splitting of signals corresponding to the protons near the chiral center. The integration of the separated signals can be used to determine the enantiomeric excess. By using a CSA with a known absolute configuration, it is often possible to deduce the absolute configuration of the analyte based on empirical models of the diastereomeric complexes[18].
Conclusion and Recommendations
For the definitive determination of the absolute configuration of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine HCl, single-crystal X-ray crystallography remains the unparalleled method. The presence of a bromine atom provides a strong anomalous signal, which allows for a highly confident assignment through the analysis of the Flack parameter.
In the absence of suitable crystals, a combination of chiroptical spectroscopy (VCD and ECD) and computational chemistry offers a robust alternative. Given the presence of the bromophenyl chromophore, ECD is a particularly attractive option. VCD provides complementary information from vibrational transitions. NMR with chiral solvating agents is a valuable tool for both determining enantiomeric purity and, in many cases, assigning the absolute configuration.
Ultimately, the choice of method will depend on the available instrumentation, the physical properties of the sample, and the specific requirements of the research or drug development program.
References
- Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
- Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(5), 233-240.
- Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the determination of absolute configuration of chiral molecules. Chirality, 14(10), 768-781.
- Flack, H. D., & Bernardinelli, G. (2000).
- Wenzel, T. J., & Chisholm, C. D. (2011). Assignment of absolute configuration using chiral reagents and NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63.
- Nafie, L. A. (2008). Vibrational circular dichroism: A new tool for the stereochemical characterization of chiral molecules. Applied Spectroscopy, 62(7), 169A-183A.
- Seco, J. M., Quíñoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical reviews, 104(1), 17-118.
- Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
- Hooft, R. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.
- Schrödinger, LLC. (2020). Jaguar, version 10.9. New York, NY.
- Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Chemistry, 2(4), 796-804.
- BenchChem. (2025).
- Wikipedia. (2023).
- ResearchGate. (2025). Assignment of Absolute Configuration Using Chiral Reagents and NMR Spectroscopy.
- UNIPI. (2022).
- Semantic Scholar. (n.d.). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Semantic Scholar.
- Taylor & Francis Online. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Taylor & Francis Online.
- Purechemistry. (2024).
- Wiley Online Library. (2020).
- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Wiley Online Library. (2025). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Wiley Online Library.
- SpringerLink. (2022). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink.
- Wiley Online Library. (2020).
- PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed.
- MDPI. (2018). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI.
- MDPI. (2021).
- University of Geneva. (n.d.).
- Encyclopedia.pub. (2019). Electronic Circular Dichroism. Encyclopedia.pub.
- Frontiers. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. spectroscopyasia.com [spectroscopyasia.com]
- 4. Absolute configuration - Wikipedia [en.wikipedia.org]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. unifr.ch [unifr.ch]
- 7. researchgate.net [researchgate.net]
- 8. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flack parameter - Wikipedia [en.wikipedia.org]
- 10. Flack parameter – Chemical Crystallography [xtl.ox.ac.uk]
- 11. Howard Flack and the Flack Parameter (D.J. Watkin & R.I. Cooper) – Chemical Crystallography [xtl.ox.ac.uk]
- 12. Glossary | OlexSys [olexsys.org]
- 13. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. arpi.unipi.it [arpi.unipi.it]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. semanticscholar.org [semanticscholar.org]
A Senior Scientist's Comparative Guide to Synthetic Routes for Chiral Phenylcyclopropanamines
For Researchers, Scientists, and Drug Development Professionals
The trans-2-phenylcyclopropanamine core is a cornerstone of neuropharmacology, most famously embodied by the monoamine oxidase inhibitor tranylcypromine.[1][2] The introduction of stereocenters on the cyclopropane ring unlocks a nuanced pharmacological landscape, as enantiomers can exhibit dramatically different potencies, selectivities, and side-effect profiles.[3][4] For drug development professionals, the efficient and scalable synthesis of single-enantiomer phenylcyclopropanamines is therefore not merely an academic exercise, but a critical translational challenge.
This guide provides a comparative analysis of the principal synthetic strategies to access these valuable chiral building blocks. We will move beyond a simple recitation of methods to dissect the underlying logic, practical trade-offs, and field-proven insights for each approach, grounded in experimental data.
Core Synthetic Philosophies: An Overview
The synthesis of chiral phenylcyclopropanamines is approached from two fundamentally different directions: the separation of a pre-formed racemic mixture (resolution) or the creation of the desired enantiomer from the outset (asymmetric synthesis). Each philosophy has distinct advantages and is suited to different stages of the research and development pipeline.
Table 1: High-Level Comparison of Synthetic Strategies
| Strategy | Method | Source of Chirality | Key Advantages | Key Disadvantages |
| Resolution | Diastereomeric Salt Formation | Chiral Resolving Agent | Technically straightforward, well-established, scalable. | Theoretical 50% maximum yield, requires screening of resolving agents and solvents.[5] |
| Enzymatic Kinetic Resolution | Biocatalyst (e.g., Lipase) | High enantioselectivity, mild "green" conditions, can be highly specific.[6][7] | Substrate specificity, enzyme cost and stability, 50% maximum yield.[8] | |
| Asymmetric Synthesis | Catalytic Asymmetric Cyclopropanation | Chiral Metal Catalyst | High enantioselectivity, atom economical, direct access to desired enantiomer. | Catalyst cost and sensitivity, potential for side reactions (e.g., diazo dimerization).[9][10] |
| Chiral Auxiliary-Mediated Synthesis | Covalently-bound Chiral Moiety | High diastereoselectivity, predictable stereochemical outcome, reliable.[11][12] | Stoichiometric use of expensive auxiliary, additional protection/deprotection steps reduce overall yield. |
Part 1: Resolution of Racemic Mixtures - The Classical Approach
Resolution is often the most direct path for obtaining small quantities of enantiopure material for initial biological evaluation. The core principle is to convert the enantiomeric mixture into a pair of diastereomers, which, having different physical properties, can be separated.[5]
Diastereomeric Salt Formation
This is the workhorse method of classical resolution. A racemic amine is treated with an enantiopure chiral acid, forming two diastereomeric salts that ideally exhibit different solubilities, allowing for separation by fractional crystallization.
Workflow: Diastereomeric Salt Resolution
Caption: General workflow for the resolution of a racemic amine using a chiral acid.
Experimental Protocol: Resolution of (±)-trans-2-Phenylcyclopropanamine with (+)-Tartaric Acid
-
Preparation: A solution of (±)-trans-2-phenylcyclopropanamine (1.0 eq) in methanol is prepared.
-
Salt Formation: A solution of (+)-tartaric acid (1.0 eq) in methanol is added slowly to the amine solution at room temperature.
-
Crystallization: The resulting mixture is heated to reflux to ensure complete dissolution, then allowed to cool slowly to room temperature, and finally chilled in an ice bath to maximize precipitation of the less soluble diastereomeric salt.
-
Isolation: The crystalline salt is collected by vacuum filtration, washed with cold methanol, and dried.
-
Enantiomeric Enrichment: The enantiomeric purity of the amine can be assessed at this stage by liberating a small sample and analyzing by chiral HPLC.[13] For higher purity, the salt is recrystallized from fresh methanol.
-
Liberation of Free Amine: The purified diastereomeric salt is dissolved in water and treated with an aqueous solution of 2M NaOH until the pH is >11.
-
Extraction: The liberated free amine is extracted with an organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the enantiomerically enriched trans-2-phenylcyclopropanamine.
Expertise & Causality: The choice of both the resolving agent and the solvent is critical and often requires empirical screening. Methanol is a common starting point due to its polarity, which facilitates salt formation, but its solvating power can sometimes hinder crystallization. The success of this method relies on the differential solubility of the diastereomeric salts, a property that is difficult to predict a priori. The primary drawback is the 50% theoretical maximum yield for the desired enantiomer, making it inherently wasteful for large-scale production unless an efficient racemization and recycling process for the unwanted enantiomer is developed.
Enzymatic Kinetic Resolution (EKR)
EKR leverages the high stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of the racemic amine, allowing for easy separation of the acylated product from the unreacted amine.[7][8]
Expertise & Causality: This "green chemistry" approach offers exceptional enantioselectivity under mild conditions.[6] However, it shares the 50% yield limitation of classical resolution. Success is contingent on finding an enzyme with high activity and selectivity for the specific substrate. The development of double kinetic resolution processes, where both the amine and the acyl donor are chiral, represents a more advanced and efficient strategy.[14]
Part 2: Asymmetric Synthesis - Building Chirality Intentionally
Asymmetric synthesis aims to create the desired chiral molecule directly, avoiding the inherent waste of resolution. These methods are generally more sophisticated but offer higher theoretical yields and greater elegance.
Catalytic Asymmetric Cyclopropanation
This is arguably the most powerful and atom-economical approach. It typically involves the reaction of a styrene derivative with a diazoacetate in the presence of a substoichiometric amount of a chiral transition metal catalyst.
Mechanism: Chiral Catalyst-Mediated Cyclopropanation
Caption: General pathway for catalytic asymmetric cyclopropanation to form a chiral amine precursor.
Authoritative Grounding & Data: The field has been revolutionized by the development of sophisticated catalysts. Cobalt(II) complexes of D2-symmetric chiral porphyrins, for example, have proven highly effective for the diastereoselective and enantioselective cyclopropanation of a wide range of styrenes.[9][10] These systems can minimize common side reactions like the dimerization of the diazo compound, a significant practical advantage.[10] Similarly, chiral iron and rhodium catalysts are also widely employed.[15][16]
Table 2: Representative Data for Catalytic Asymmetric Cyclopropanation of Styrene
| Catalyst System | Diazo Reagent | Yield (%) | trans:cis Ratio | e.e. (%) (trans) | Reference |
| Chiral Fe(II) Porphyrin | Ethyl Diazoacetate (EDA) | 99 | 21:1 | 45 | [15] |
| Chiral Co(II) Porphyrin | Ethyl Diazoacetate (EDA) | 98 | >99:1 | 98 | [9][10] |
| Chiral Co(II) Complex | gem-dichloroalkane | 91 | >20:1 | 98 | [17][18] |
Expertise & Causality: The choice of metal and ligand is paramount. Cobalt and rhodium often provide superior selectivity compared to iron for this transformation.[9] The reaction is sensitive to the steric and electronic properties of both the styrene and the diazo reagent. A significant advantage is the ability to directly forge the cyclopropane ring with high enantiocontrol. The resulting ester is then converted to the target amine through standard, reliable transformations like hydrolysis followed by a Curtius rearrangement. The main hurdles are the cost of the ligands and metals, and the potential need for extensive catalyst screening and optimization for novel substrates.
Chiral Auxiliary-Mediated Synthesis
This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then sterically directs the cyclopropanation reaction to occur on a specific face of the molecule, inducing diastereoselectivity.
Workflow: Chiral Auxiliary-Mediated Synthesis
Caption: Step-wise logic of a chiral auxiliary approach to synthesize chiral phenylcyclopropanamines.
Authoritative Grounding: The use of auxiliaries like (-)-8-phenylmenthol on 3-aryl-2-phosphonoacrylates has been shown to afford corresponding trans cyclopropane derivatives with high diastereoselectivity.[11] The stereochemical outcome is rationalized by a proposed π–π stacking interaction between the phenyl ring of the auxiliary and the acrylate system, which shields one face of the double bond.[11][19]
Expertise & Causality: This method is often highly reliable and predictable. However, it is inherently less atom-economical than catalytic approaches due to the use of a stoichiometric amount of the (often expensive) chiral auxiliary. The additional steps required for attaching and removing the auxiliary add to the overall step count and can lower the overall yield. This approach is valuable when catalytic methods fail or for establishing absolute stereochemistry during early-phase research.
Conclusion and Recommendations
The optimal synthetic route to a chiral phenylcyclopropanamine is dictated by the specific goals of the project.
-
For rapid, small-scale access for initial screening: Diastereomeric salt resolution is often the most pragmatic and quickest method, provided a suitable resolving agent can be identified.
-
For process development and large-scale synthesis: Catalytic asymmetric cyclopropanation is the superior strategy. Its high efficiency, atom economy, and directness make it the most cost-effective and sustainable option in the long run, justifying the initial investment in catalyst development and optimization.
-
For challenging substrates or when predictability is paramount: Chiral auxiliary methods offer a robust and reliable, albeit less elegant, alternative.
As medicinal chemistry continues to demand greater structural complexity and stereochemical purity, the development of novel, efficient, and selective synthetic methodologies will remain a key enabling science.[20] The routes described herein represent the current state-of-the-art, providing a versatile toolbox for any scientist working to unlock the therapeutic potential of chiral phenylcyclopropanamines.
References
-
Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. (n.d.). pubs.acs.org. Retrieved February 14, 2026, from [Link]
-
Chen, Y., Fields, K. B., & Zhang, X. P. (2004). Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt over Iron. Journal of the American Chemical Society, 126(45), 14718–14719. [Link]
-
Flick, A. C., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Science, 380(6642), 273-278. [Link]
-
Flick, A. C., et al. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PMC. [Link]
-
Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt over Iron. (2004). ResearchGate. [Link]
-
El-Ghannam, A. (2005). Direct Separation of Tranylcypromine Enantiomers and Their Profile in an Atypical Depressive Patient. PubMed. [Link]
-
Minami, T., et al. (1996). Stereochemical considerations on the stereoselective cyclopropanation reactions of 3-aryl-2-phosphonoacrylates induced by the (−)-8-phenylmenthyl group as a chiral auxiliary. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Stereoselective Synthesis of Activated Cyclopropanes with an α-Pyridinium Acetamide Bearing an 8-Phenylmenthyl Group as the Chiral Auxiliary. (2004). ResearchGate. [Link]
-
Steinig, A. G., et al. (2007). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry. [Link]
- Method of synthesis of trans-2-phenylcyclopropylamine. (1977).
-
Stereoselective Synthesis of Activated Cyclopropanes with an α-Pyridinium Acetamide Bearing an 8-Phenylmenthyl Group as the Chiral Auxiliary. (2004). Semantic Scholar. [Link]
-
Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]
-
Racemic drug resolution: a comprehensive guide. (2020). Analytical Methods. [Link]
-
A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. (2002). Chemical Communications. [Link]
-
Tranylcypromine. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
- Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof. (2020).
-
Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]
-
Aggarwal, V. K., et al. (2001). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Spahn-Langguth, H., et al. (1995). The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers. PMC. [Link]
-
Kaiser, C., et al. (1962). N-Substituted Derivatives of 2-Phenylcyclopropylamines. Ring-opening Reactions of 2-Phenylcyclopropane Derivatives. The Journal of Organic Chemistry. [Link]
-
Exploring Novel Synthetic Routes in Medicinal Chemistry. (2024). Hilaris Publisher. [Link]
-
Dβbrowska, A., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]
-
de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. [Link]
-
Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti. JOCPR. [Link]
Sources
- 1. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 3. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 4. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Stereochemical considerations on the stereoselective cyclopropanation reactions of 3-aryl-2-phosphonoacrylates induced by the (−)-8-phenylmenthyl group as a chiral auxiliary - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 13. Direct separation of tranylcypromine enantiomers and their profile in an atypical depressive patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. DSpace [dr.lib.iastate.edu]
- 16. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 18. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. hilarispublisher.com [hilarispublisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
